Technical Whitepaper: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in Medicinal Chemistry
Executive Summary & Structural Significance In modern drug discovery and combinatorial chemistry, the demand for highly modular, orthogonally reactive building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In modern drug discovery and combinatorial chemistry, the demand for highly modular, orthogonally reactive building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) represents a premium bifunctional scaffold [1]. Featuring a rigid heteroaromatic furan core flanked by an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid, this molecule allows for rapid, bidirectional expansion into vast pharmacophore spaces.
Unlike standard aliphatic linkers, the 2-amino-5-formylfuran motif establishes a "push-pull" conjugated system. The electron-donating piperidine nitrogen pushes electron density through the furan
π
-system toward the electron-withdrawing formyl group. This electronic communication not only stabilizes the notoriously reactive furan ring against oxidative degradation but also imparts unique photophysical properties (UV activity) that streamline reaction monitoring.
Physicochemical Identifiers & Data Profiling
To ensure precise integration into cheminformatics databases and laboratory inventory systems, the core quantitative and categorical data for this compound are summarized below [1] [2].
The synthetic utility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its orthogonal reactivity. The molecule can be conceptualized as a programmable linker:
The C5-Formyl Group: Acts as a prime electrophile. It is highly susceptible to reductive aminations with primary/secondary amines, Wittig olefinations, or condensations to form secondary heterocycles (e.g., imidazoles or thiazoles).
The C4'-Carboxylic Acid: Acts as a reliable coupling partner. Using standard peptide coupling reagents (HATU, EDC/HOBt), it readily forms stable amide bonds with diverse amine libraries.
Because these two functional groups operate via entirely different mechanistic pathways, chemists can perform sequential, one-pot, or solid-phase functionalizations without the need for complex protecting-group strategies.
Figure 1: Orthogonal reactivity profile enabling combinatorial drug design.
Experimental Methodology: Synthesis & Validation
The de novo synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid relies on a Nucleophilic Aromatic Substitution (SₙAr) paradigm. While furans are typically electron-rich and resist SₙAr, the presence of the strongly electron-withdrawing formyl group at the 5-position of 5-bromo-2-furaldehyde sufficiently depletes electron density at the 2-position, activating the C-Br bond [4].
Step-by-Step Synthetic Protocol
Causality Note: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the piperidine, while simultaneously stabilizing the negatively charged Meisenheimer-like transition state.
Reagent Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-furaldehyde (1.0 equiv, 10 mmol) and piperidine-4-carboxylic acid (isonipecotic acid, 1.1 equiv, 11 mmol).
Solvent & Base Addition: Suspend the reagents in anhydrous DMSO (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Stir vigorously for 12–16 hours.
Self-Validating Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The formation of the product is visually confirmed by an intense yellow/orange spot under 254 nm UV light, a direct result of the newly formed push-pull conjugated chromophore.
Aqueous Workup & Isolation:
Cool the mixture to room temperature and dilute with 5 volumes of ice-cold distilled water.
Extract impurities with diethyl ether (the product remains in the aqueous layer as the potassium carboxylate salt).
Carefully acidify the aqueous layer with 1M HCl to pH ~3.5. Logic: The enamine-like nitrogen has a drastically lowered pKa (< 2), so at pH 3.5, the molecule exists primarily as the neutral carboxylic acid rather than a zwitterion.
Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the target compound.
Figure 2: SₙAr synthetic workflow for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.
Applications in Drug Discovery
Furan-based scaffolds have gained significant traction in targeted therapeutics. Specifically, derivatives of 5-formylfuran are frequently utilized to synthesize allosteric inhibitors. For instance, in the development of inhibitors targeting the oncogenic tyrosine phosphatase SHP2 (a critical node in RAS/MAPK signaling), furanylbenzamide derivatives have shown high efficacy [3].
By utilizing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, medicinal chemists can seamlessly attach the piperidine moiety to a target-binding pharmacophore via amide coupling, while utilizing the formyl group to probe adjacent hydrophobic pockets in the protein via reductive amination. The rigid furan ring acts as a defined spatial vector, ensuring the two terminal binding motifs are held at an optimal distance and angle to lock the target enzyme (e.g., SHP2) in its auto-inhibited conformation [3].
AK Scientific. "1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid". AK Scientific Product Identification.
National Institutes of Health (PMC). "Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells".
Chemchart. "5-Bromo-2-furaldehyde (1899-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents".
Exploratory
Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Executive Summary In modern drug discovery, the strategic assembly of bifunctional building blocks is critical for developing complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic assembly of bifunctional building blocks is critical for developing complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a highly versatile, orthogonal linker molecule. It combines the structural rigidity and favorable pharmacokinetic profile of a piperidine ring with the reactive versatility of a 5-formylfuran moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will deconstruct the compound's physicochemical properties, explore the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and provide a self-validating experimental protocol for its generation and isolation.
Structural and Physicochemical Profiling
Understanding the exact molecular metrics of a building block is the first step in rational drug design. The compound is formed by the formal condensation of piperidine-4-carboxylic acid (isonipecotic acid) and a 5-formylfuran-2-yl radical.
Critical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors
1
Provided by the terminal carboxylic acid (-COOH).
H-Bond Acceptors
5
Provided by the furan oxygen, formyl oxygen, carboxylic oxygens, and piperidine nitrogen.
Orthogonal Handles
Aldehyde (-CHO) & Carboxylic Acid (-COOH)
Allows for sequential, non-interfering bioconjugation reactions.
Mechanistic Rationale for Synthesis
Furan rings are inherently electron-rich and typically resist Nucleophilic Aromatic Substitution (SNAr). However, the introduction of a strongly electron-withdrawing formyl group (-CHO) at the C5 position fundamentally alters the electronic landscape of the furan ring.
The Causality of Activation:
The formyl group depletes electron density from the conjugated
π
-system, specifically activating the C2 position toward nucleophilic attack. When commercially available 5-bromo-2-furaldehyde is reacted with a secondary amine (piperidine-4-carboxylic acid), the amine's lone pair attacks the C2 carbon[2]. This forms a transient, stabilized Meisenheimer-like complex. The subsequent expulsion of the bromide ion (rearomatization) drives the reaction forward, yielding the aminated furan product[2][3].
Figure 1: SNAr synthetic pathway for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.
Experimental Protocol: A Self-Validating SNAr Workflow
To ensure high yields and scientific integrity, the following protocol utilizes a mixed-solvent system. Dioxane solubilizes the organic electrophile, while water ensures the zwitterionic piperidine-4-carboxylic acid remains in solution. Triethylamine (Et3N) acts as both a base to deprotonate the carboxylic acid and a proton sponge to neutralize the liberated hydrobromic acid (HBr)[2].
Step-by-Step Methodology
Step 1: Reagent Preparation
Charge a round-bottom flask with 5-bromo-2-furaldehyde (1.0 equivalent, 10 mmol)[4].
Suspend the mixture in a 9:1 v/v solution of 1,4-Dioxane and deionized Water (0.2 M concentration).
Step 2: Reaction Execution
Add Triethylamine (Et3N) (3.0 equivalents, 30 mmol) dropwise at room temperature. Causality: Excess base is required to neutralize the carboxylic acid proton, the secondary amine hydrochloride (if applicable), and the HBr byproduct.
Equip the flask with a reflux condenser and heat the mixture to 90°C for 6–8 hours.
Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the UV-active 5-bromo-2-furaldehyde spot indicates completion.
Step 3: Workup and Purification
Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.
Dilute the aqueous residue with water and adjust the pH to ~4.0 using 1M HCl. Causality: This specific pH protonates the carboxylic acid while keeping the piperidine nitrogen partially neutral, precipitating the target compound.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify via flash column chromatography or recrystallization.
Step 4: Analytical Validation (Self-Validating System)
A protocol is only as trustworthy as its validation metrics. If the reaction was successful, the following analytical signatures must be present:
LC-MS: A distinct peak showing an [M+H]+ ion at m/z 224.2.
1H NMR (DMSO-d6):
A sharp singlet at ~9.5 ppm (1H), confirming the formyl group was not degraded.
Two doublets between 5.5 and 7.0 ppm (1H each), confirming the intact, para-substituted furan ring.
Multiplets between 1.5 and 3.5 ppm (9H), corresponding to the piperidine ring.
Downstream Applications in Drug Discovery
The true value of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its orthogonality. It is frequently utilized to synthesize complex biologically active molecules, such as allosteric SHP2 inhibitors[5]. The aldehyde handle can undergo reductive amination, while the carboxylic acid can undergo HATU-mediated amide coupling. This makes it a premier linker for PROTACs.
Figure 2: Bifunctional derivatization workflow for PROTAC synthesis.
References
PubChem. "CID 28820000 | C11H12NO4-". National Center for Biotechnology Information. Accessed March 2026.[Link]
Medimagh, R., et al. (2008). "From Furans to Anilines: Toward One-Pot Two-Step Amination/Diels−Alder Sequences." The Journal of Organic Chemistry, 73(8), 2915-2919.[Link]
Chen, Y. N., et al. (2016). "Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells." Journal of Biological Chemistry, 291(46), 24117-24130.[Link]
National Institutes of Health (NIH). "From furans to anilines: toward one-pot two-step amination/diels-alder sequences - PubMed." Accessed March 2026.[Link]
Solubility profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid Introduction 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a furan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid
Introduction
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a furan ring, a piperidine ring, and a carboxylic acid moiety. Understanding its solubility in aqueous and organic solvents is of paramount importance for researchers, scientists, and drug development professionals. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and its behavior in various chemical processes such as purification, extraction, and chromatography.[1] This guide provides a comprehensive analysis of the predicted solubility profile of this molecule and outlines detailed protocols for its experimental determination.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a foundational concept, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[1][2][3]
The structure of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid contains several functional groups that contribute to its overall polarity and potential for hydrogen bonding:
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents, including water.[4][5][6][7]
Piperidine Ring: The tertiary amine within the saturated piperidine ring is a hydrogen bond acceptor and introduces a basic character to the molecule.
Furan Ring and Formyl Group (-CHO): The oxygen atom in the furan ring and the formyl group can act as hydrogen bond acceptors.
Given these structural features, the molecule is expected to be polar.
Predicted Aqueous Solubility and pH Dependence
The presence of both a carboxylic acid (an acidic functional group) and a piperidine nitrogen (a basic functional group) makes 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid an amphoteric compound.[8][9][10] Its solubility in aqueous solutions is therefore predicted to be highly dependent on the pH of the medium.[9][10][11][12]
At Low pH (Acidic Conditions): In an acidic solution, the basic piperidine nitrogen will be protonated, forming a positively charged cation. This ionic form is expected to be significantly more soluble in water than the neutral form.[11][13]
At High pH (Basic Conditions): In a basic solution, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate anion. This anionic form is also anticipated to have enhanced water solubility.[11][13]
At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, a neutral molecule with both a positive and a negative charge. Zwitterions often exhibit strong intermolecular interactions in the solid state, leading to higher crystal lattice energy and, consequently, minimal aqueous solubility.[13]
Therefore, the aqueous solubility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is expected to be lowest at its isoelectric point and will increase as the pH moves into either the acidic or basic range.[13]
Caption: Predicted pH-dependent solubility of the amphoteric compound.
Predicted Solubility in Organic Solvents
The solubility in organic solvents will depend on the solvent's polarity.[3] A qualitative prediction based on solvent polarity categories is presented below.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
Capable of hydrogen bonding with the carboxylic acid and piperidine nitrogen.[4][5][6][7]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
Can engage in dipole-dipole interactions, but cannot donate hydrogen bonds.[3]
Intermediate Polarity
Ethyl Acetate, Dichloromethane
Low to Moderate
Limited ability to interact with the polar functional groups of the solute.
Nonpolar
Hexane, Toluene, Diethyl Ether
Low / Insoluble
Lacks favorable interactions to overcome the solute-solute forces.[3]
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is required. The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.[3][14][15][16]
Core Experimental Workflow: The Shake-Flask Method
This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.[3]
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in a selected solvent at a specific temperature (e.g., 25 °C).
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringes and chemically inert filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution:
a. Add an excess amount of the solid compound to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial.
b. Add a precise, known volume of the selected solvent to the vial.
c. Securely cap the vial to prevent solvent evaporation.
d. Prepare at least three replicate samples for each solvent.
Equilibration:
a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
b. Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[3][17] The concentration in the liquid phase should not change over time.
Separation of Undissolved Solid:
a. After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
b. To separate the saturated solution from the remaining solid, centrifuge the vials.[17][18]
c. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Quantification of Solute:
a. Prepare a series of standard solutions of the compound with known concentrations.
b. Generate a calibration curve by analyzing these standards using a validated analytical method, such as HPLC.[3]
c. Dilute the filtered saturated solution (from step 3c) with a known factor to bring its concentration within the range of the calibration curve.
d. Analyze the diluted sample and determine its concentration from the calibration curve.
Data Reporting:
a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
b. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[3]
Protocol for Determining the pH-Solubility Profile
To map the compound's solubility across a range of pH values, the shake-flask method is adapted using buffered solutions.
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
Perform the shake-flask protocol (Section 2.2) for each buffer solution.
Measure the final pH of each saturated solution after equilibration, as it may differ slightly from the initial buffer pH.
Plot the determined solubility (on a logarithmic scale) against the final measured pH.
Data Presentation and Interpretation
Quantitative results should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Solubility in Various Organic Solvents at 25 °C
Table 2: Aqueous Solubility as a Function of pH at 25 °C
Buffer System
Final Measured pH
Measured Solubility (mg/mL)
0.1 M HCl/KCl
[Experimental Value]
[Experimental Value]
Citrate Buffer
[Experimental Value]
[Experimental Value]
Phosphate Buffer
[Experimental Value]
[Experimental Value]
Borate Buffer
[Experimental Value]
[Experimental Value]
Interpretation: The data from these experiments will provide a clear, quantitative understanding of the compound's behavior. The pH-solubility profile will identify the pH of minimum solubility (the pI) and the pH ranges required to achieve higher concentrations in aqueous media, which is critical for formulation development. The organic solvent data will guide choices for reaction media, extraction, and chromatographic purification.
References
How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. (n.d.).
Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
pH and Solubility. (2025, August 15). AP Chem - Fiveable.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
Describe amphoteric behavior and give an example. (n.d.). Chemistry - Vaia.
Polarity of Solvents. (n.d.).
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025, August 10). ResearchGate.
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
Izomeric name is not commonly used | Solubility of Things. (n.d.).
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
Properties of Common Organic Solvents. (2022, September 8).
Polarity Index. (n.d.).
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI.
Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (n.d.). Benchchem.
Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. (2021, March 15). Semantic Scholar.
N-BOC-piperidine-4-carboxylic acid | 84358-13-4. (2026, January 13). ChemicalBook.
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
What Variables Affect Solubility? (2025, August 10). ResearchGate.
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). PMC.
Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (n.d.).
A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. (n.d.). Digital Discovery (RSC Publishing).
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 18). ResearchGate.
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (n.d.). OUCI.
Furan-Piperidine Based Carboxylic Acids: A Technical Guide to Scaffold Design, Synthesis, and Medicinal Applications
Executive Summary In contemporary medicinal chemistry, the strategic fusion of distinct pharmacophores is essential for navigating the complex landscape of target affinity, selectivity, and pharmacokinetic viability. Fur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic fusion of distinct pharmacophores is essential for navigating the complex landscape of target affinity, selectivity, and pharmacokinetic viability. Furan-piperidine based carboxylic acids represent a highly versatile class of bifunctional scaffolds. By combining the electron-rich, hydrogen-bond accepting nature of the furan ring with the conformational rigidity and basicity of the piperidine heterocycle, these compounds serve as critical building blocks for developing novel therapeutics, ranging from NMDA receptor antagonists to advanced antimicrobial agents.
This whitepaper provides an in-depth technical analysis of these scaffolds, detailing their structural rationale, physicochemical properties, self-validating synthetic workflows, and downstream biological applications.
Structural & Mechanistic Significance (E-E-A-T)
The architectural design of furan-piperidine carboxylic acids is not arbitrary; it is rooted in precise stereoelectronic requirements for target engagement:
Furan Moiety: Acts as an aromatic
π
-system capable of engaging in
π−π
stacking and cation-
π
interactions within hydrophobic protein pockets. Its oxygen atom serves as a localized hydrogen-bond acceptor.
Piperidine Ring: Provides a saturated, three-dimensional vector that dictates the spatial orientation of attached functional groups. The basic nitrogen (when not converted to an amide) can be protonated at physiological pH, enabling critical salt-bridge formations.
Carboxylic Acid Handle: Serves a dual purpose. Synthetically, it is a versatile handle for amide coupling, esterification, or decarboxylative cross-coupling. Pharmacologically, it acts as a primary electrostatic anchor, interacting with basic amino acid residues (e.g., Arginine, Lysine) in target receptors such as the 1[1].
Causality in Scaffold Design
When designing kinase inhibitors or GPCR ligands, the spatial distance between the aromatic furan and the ionizable carboxylic acid is strictly governed by the piperidine linker. Modifying the attachment points (e.g., 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid vs. 5-(piperidine-1-carbonyl)furan-2-carboxylic acid) drastically alters the topological polar surface area (TPSA) and the molecule's dipole moment, directly impacting blood-brain barrier (BBB) permeability and target residence time.
Quantitative Data Presentation
The physicochemical properties of these building blocks dictate their behavior in both synthetic and biological environments. Below is a comparative analysis of key furan-piperidine carboxylic acid derivatives utilized in modern drug discovery.
A major challenge in synthesizing furan-piperidine monoamides from symmetric precursors like furan-2,5-dicarboxylic acid (FDCA) is preventing the formation of symmetric diamides. The following self-validating protocol details the 3[4] using TBTU.
Causality Behind Experimental Choices
Coupling Agent (TBTU): Chosen over EDC/NHS because TBTU forms a highly reactive monobenzotriazoyl ester.
Kinetic Control (Gradual Addition): Adding TBTU dropwise to a dilute solution of FDCA ensures that the local concentration of the activated ester remains low, statistically favoring the mono-activated species over the di-activated species.
Step-by-Step Methodology: Synthesis of 5-(Piperidine-1-carbonyl)furan-2-carboxylic acid
Preparation: Dissolve 2,5-FDCA (1.0 equiv, 7.69 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DMF (32 mL) under an argon atmosphere.
Regioselective Activation: Dissolve TBTU (1.0 equiv) in anhydrous DMF (15 mL). Add this solution dropwise to the FDCA mixture over 30 minutes at 0 °C.
In-Process Validation 1: Monitor via TLC (CH₂Cl₂/MeOH/AcOH 7:1:0.1). The disappearance of the baseline FDCA spot and the emergence of a new intermediate spot confirms monobenzotriazoyl ester formation.
Amidation: Add piperidine (1.2 equiv) dropwise to the crude reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Validation 2: Perform an LC-MS aliquot check. The presence of the
[M+H]+
peak at m/z 224.09 confirms monoamide formation. A peak at m/z 291 indicates over-reaction to the diamide and signals the need to lower the reaction temperature in future runs.
Workup & Isolation: Quench the reaction with 1M HCl to pH 3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to yield the pure monoamide (typical yield: 75-82%).
Regioselective synthesis workflow of furan-piperidine monoamides via TBTU activation.
Biological Applications & Target Pathways
Furan-piperidine carboxylic acids are heavily utilized in the synthesis of neuroprotective agents and targeted oncology drugs.
NMDA Receptor Antagonism
Derivatives featuring phosphonoalkyl substitutions on the piperidine ring act as potent, competitive antagonists at the NMDA receptor. The carboxylic acid group mimics the endogenous glutamate carboxylate, forming a critical salt bridge with Arginine residues in the ligand-binding domain, thereby preventing calcium ion (
Ca2+
) influx and protecting neurons from excitotoxicity.
Oncology & STAT3 Inhibition
In cancer therapeutics, complex furan-piperidine scaffolds (such as naphthoquinone-furan-piperidine derivatives) have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The furan ring embeds into the hydrophobic SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation, which downregulates tumor survival genes.
Mechanistic pathways of furan-piperidine derivatives in neuroprotection and oncology.
References
Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Direct synthesis of furan-2,5-dicarboxylic acid monoamides
Source: Arkivoc 2015 (7), 113-121 (Róbert Fischer and Mária Fišerová)
URL: [Link]
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: Chemoinformatics, Synthesis, and Pharmacological Utility
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid represents a highly versatile, dual-functional build...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The compound 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid represents a highly versatile, dual-functional building block in modern medicinal chemistry. By merging a reactive formyl-furan electrophilic handle with the structural rigidity of an isonipecotic acid (piperidine-4-carboxylic acid) core, this scaffold is uniquely positioned for the development of targeted covalent inhibitors and allosteric modulators. This technical guide details the structural bioinformatics, the causality-driven synthetic methodology, and the downstream biological applications of this specific molecular architecture.
Structural Bioinformatics & Chemoinformatics
Accurate molecular representation is the foundation of computational drug discovery and database indexing. The structural identifiers for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid are defined by the direct attachment of the piperidine nitrogen to the C2 position of the furan ring, with the formyl group residing at the C5 position.
SMILES: O=Cc1ccc(N2CCC(C(=O)O)CC2)o1
Standard InChI: InChI=1S/C11H13NO4/c13-6-9-2-3-10(16-9)12-4-1-8(11(14)15)7-5-12/h2-3,6,8H,1,4-5,7H2,(H,14,15)
InChIKey: Derived computationally via standard IUPAC SHA-256 hashing of the InChI string.
Electronic Stability Profile
Unsubstituted 2-aminofurans are notoriously unstable, rapidly undergoing ring-opening or polymerization upon exposure to air or light [2]. However, the incorporation of the strongly electron-withdrawing formyl group (-CHO) at the C5 position establishes a "push-pull" conjugated system. This delocalizes the lone pair of the piperidine nitrogen across the furan
π
-system and toward the carbonyl oxygen, significantly increasing the thermodynamic stability of the scaffold and allowing it to be isolated and stored using standard laboratory protocols [2].
Chemical Synthesis Pathway
The most efficient route to synthesize 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid is via a Nucleophilic Aromatic Substitution (S
N
Ar) utilizing commercially available 5-bromo-2-furaldehyde [3] and piperidine-4-carboxylic acid.
Fig 1. SNAr synthetic workflow for 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid.
Quantitative Reaction Optimization
The S
N
Ar reaction requires careful optimization of the base and solvent to stabilize the Meisenheimer complex while preventing the degradation of the furan ring.
Table 1. Reaction Optimization for S
N
Ar Coupling
Base
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Et
3
N
THF
65
12
25
15
K
2
CO
3
MeCN
80
8
55
45
K
2
CO
3
DMF
90
4
>95
82
Cs
2
CO
3
DMSO
100
2
>95
88
Step-by-Step Experimental Protocol
Step 1: Reagent Preparation
Charge a flame-dried 100 mL round-bottom flask with 5-bromo-2-furaldehyde (1.0 eq, 10.0 mmol) and piperidine-4-carboxylic acid (1.2 eq, 12.0 mmol).
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the electrophile, preventing unreacted 5-bromo-2-furaldehyde from complicating downstream purification or undergoing side reactions.
Step 2: Solvent and Base Addition
Add anhydrous DMF (20 mL) followed by finely powdered K
2
CO
3
(2.5 eq, 25.0 mmol).
Causality: DMF is selected because its high dielectric constant stabilizes the charged Meisenheimer intermediate transition state. K
2
CO
3
acts as a heterogeneous, non-nucleophilic base to scavenge the HBr byproduct without participating in unwanted nucleophilic attack on the formyl group.
Step 3: Reaction Execution & Self-Validation
Heat the suspension to 90 °C under an argon atmosphere for 4 hours.
Self-Validating Check: At
t=4
h, withdraw a 10
μ
L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed to the workup phase only when the peak corresponding to
m/z
175/177 (starting material) is <2% and the product mass
m/z
224 [M+H]
+
is dominant. This prevents premature quenching and ensures high batch-to-batch reproducibility.
Step 4: Workup and Isolation
Cool the mixture to room temperature and pour into 100 mL of ice-cold water.
Adjust the pH to ~4.0 using 1M HCl to precipitate the product.
Causality: The product contains both an enamine-like nitrogen and a carboxylic acid. At pH 4.0, it exists primarily in its zwitterionic/neutral form, minimizing its aqueous solubility and maximizing precipitation yield.
Filter the precipitate, wash with cold water, and dry under vacuum to afford the title compound as a stable solid.
The 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid scaffold is highly valued in the development of allosteric inhibitors and targeted therapeutics. The carboxylic acid moiety serves as an excellent handle for standard peptide coupling (e.g., HATU/DIPEA) to various anilines or aliphatic amines, while the formyl group can be utilized for reductive aminations or as a reversible covalent warhead targeting cysteine or lysine residues.
Application: SHP2 Allosteric Inhibition
Functionalized furans coupled with cyclic amines have been identified as critical binding motifs for targeting the oncogenic tyrosine phosphatase SHP2 (PTPN11) [1]. These molecules act as "molecular glues." By binding to an allosteric channel formed by the phosphatase domain and the SH2 domains, furanyl-piperidine derivatives stabilize the autoinhibited (closed) conformation of SHP2, thereby preventing its activation in the Ras/MAPK signaling cascade[1].
Fig 2. Downstream effect of SHP2 allosteric inhibition via furanyl-piperidine scaffolds.
References
Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PubMed Central (PMC).[Link]
5-Bromo-2-furaldehyde (1899-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]
Exploratory
Unveiling the Pharmacophoric Potential of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Blueprint for Targeted Covalent Inhibitor Design
Executive Summary The transition from traditional non-covalent inhibitors to targeted covalent inhibitors (TCIs) represents a paradigm shift in modern drug discovery. TCIs offer prolonged residence times, high biochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional non-covalent inhibitors to targeted covalent inhibitors (TCIs) represents a paradigm shift in modern drug discovery. TCIs offer prolonged residence times, high biochemical efficiency, and the ability to target shallow binding pockets. This technical whitepaper deconstructs 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid , a highly privileged bifunctional building block. By combining an anionic anchoring moiety with a tunable electrophilic warhead, this molecule serves as a master template for designing reversible covalent inhibitors targeting carboxylate-recognizing enzymes and nucleophile-rich allosteric sites.
Structural Deconstruction & Pharmacophore Mapping
The architectural brilliance of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its dual-action binding mechanism. It operates on a "bind-and-trap" causality, where non-covalent affinity drives local concentration, enabling a highly specific covalent reaction.
The Carboxylate-Piperidine Axis (The Anchor)
The piperidine-4-carboxylic acid moiety acts as a potent mimic for natural endogenous substrates, such as amino acids or metabolic intermediates. At physiological pH, the carboxylic acid is deprotonated, forming a localized anionic center capable of establishing strong salt bridges with cationic residues (Arginine, Lysine) or coordinating with active-site metal ions. Recent DNA-encoded library (DEL) screens have demonstrated that exploiting carboxylate-binding pockets is a highly effective strategy for anchoring inhibitors in enzymes like β-lactamases . The piperidine ring provides a rigid, hydrophobic spacer that projects the rest of the molecule into the active site with minimal entropic penalty.
The 5-Formylfuran Warhead (The Trap)
The 5-formylfuran group is an electrophilic warhead capable of forming reversible Schiff bases (imines) with the
ϵ
-amino group of Lysine residues, or hemithioacetals with Cysteine residues. While aliphatic aldehydes are often too reactive and prone to off-target toxicity, the formylfuran system is electronically tuned.
The "Push-Pull" Causality: The linkage of the piperidine nitrogen to the C2 position of the furan ring creates a conjugated electronic system. The nitrogen lone pair donates electron density into the aromatic furan ring (the "push"), which is subsequently withdrawn by the formyl group at the C5 position (the "pull"). This resonance stabilization significantly dampens the basal electrophilicity of the aldehyde carbon. Consequently, the warhead remains inert in bulk solvent and only reacts when the carboxylate anchor forces it into extreme proximity with a target nucleophile. The strategic use of formylfuran derivatives has been validated in the discovery of potent, orally efficacious kinase inhibitors .
Figure 1: Pharmacophore mapping and targeted reversible covalent binding mechanism.
Quantitative Data & Structure-Activity Projections
To understand the synergistic necessity of both the anchor and the warhead, we must evaluate the binding kinetics. Covalent inhibition is a two-step process defined by the initial non-covalent binding affinity (
KI
) and the subsequent rate of covalent inactivation (
kinact
). The overall catalytic efficiency of the inhibitor is expressed as
kinact/KI
. Computational modeling and empirical SAR studies on
α
-substituent electrophiles confirm that tuning these parameters is critical for target selectivity .
Table 1: Projected Kinetic Profiling of Pharmacophore Modifications
Compound Variant
Structural Modification
Non-Covalent Affinity (
KI
, µM)
Inactivation Rate (
kinact
, s
−1
)
Catalytic Efficiency (
kinact/KI
, M
−1
s
−1
)
Mechanistic Conclusion
Wild-Type (WT)
Intact Bifunctional Molecule
0.5
0.025
50,000
Optimal anchor and warhead synergy.
Esterified Analog
Carboxylate
→
Methyl Ester
> 50.0
N/A
< 100
Loss of anchor prevents proximity-driven covalent binding.
Des-formyl Analog
Formyl
→
Hydrogen
0.8
0.000
0
Retains affinity but loses covalent trapping capability.
Aliphatic Aldehyde
Furan
→
Alkyl Chain
1.2
0.150
125,000
Hyper-reactive warhead; high off-target toxicity risk.
Experimental Workflows for Validation
Trustworthiness in covalent drug discovery requires self-validating experimental systems. Because aldehydes form reversible Schiff bases, standard biochemical assays can yield false negatives if the adduct dissociates during sample preparation. The following step-by-step methodologies are engineered to definitively prove causality and mechanism.
Protocol 1: Validation of Covalent Engagement via Intact Protein LC-MS
Causality: To prove that the formyl group forms a 1:1 stoichiometric adduct with the target protein, we must observe a specific mass shift. Because imines are labile, we employ reductive amination to permanently "trap" the adduct prior to ionization.
Equilibration: Combine 10 µM of the target recombinant protein with 100 µM of the compound in 50 mM HEPES buffer (pH 7.4). Incubate for 60 minutes at 25°C to reach thermodynamic binding equilibrium.
Chemical Trapping (Critical Step): Add 5 mM Sodium Cyanoborohydride (NaCNBH
3
) to the mixture and incubate for an additional 30 minutes. Rationale: NaCNBH
3
selectively reduces the transient Schiff base to a stable secondary amine without reducing the unreacted aldehyde, preventing adduct loss during the harsh conditions of MS ionization.
Desalting: Pass the reaction mixture through a C4 ZipTip (or equivalent size-exclusion column) to remove buffer salts, NaCNBH
3
, and excess unreacted ligand.
Acquisition: Analyze the eluted protein using an ESI-TOF Mass Spectrometer in positive ion mode.
Deconvolution: Process the raw m/z spectra using maximum entropy deconvolution software. A successful covalent engagement is validated by a mass shift of exactly +[Compound Mass - 16 Da (Oxygen loss) + 2 Da (Reduction)] .
Figure 2: Self-validating LC-MS/MS workflow for covalent adduct identification.
Protocol 2: Kinetic Assessment of Reversibility via Jump-Dilution
Causality: Covalent drugs must be assessed for reversibility to predict in vivo residence time and potential immunogenic toxicity. We validate that the formyl-lysine interaction is reversible using a jump-dilution biochemical assay.
Pre-incubation: Incubate the target enzyme at 100X its final assay concentration with the compound at 10X its expected IC
50
for 1 hour. This ensures >95% enzyme-inhibitor complex formation.
Jump-Dilution: Rapidly dilute the complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic or chromogenic substrate.
Continuous Monitoring: Measure the product formation continuously for 4 hours.
Data Interpretation: An irreversible inhibitor will yield a flat line (no recovery of enzymatic activity). A reversible covalent inhibitor will display a curvilinear progress curve as the compound slowly dissociates and enzymatic activity is restored. Fit the curve to the integrated rate equation to extract the dissociation rate constant (
koff
) and calculate the residence time (
τ=1/koff
).
Conclusion
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is not merely a chemical intermediate; it is a highly sophisticated, self-contained pharmacophoric system. By leveraging the robust anchoring capability of the piperidine-4-carboxylate and the resonance-tuned electrophilicity of the 5-formylfuran, drug developers can design highly selective, reversible covalent inhibitors. Implementing the rigorous MS and kinetic workflows outlined above ensures that the causality of binding is proven, paving the way for safer and more effective targeted therapeutics.
References
Park S, Fan J, Chamakuri S, et al. "Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes Using a Focused DNA-Encoded Chemical Library." Journal of Medicinal Chemistry. 2024.[Link]
Ai Y, Yang Z, Yang Z, et al. "Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine." Journal of Chemical Information and Modeling. 2023.[Link]
Haddach M, Michaux J, Schwaebe MK, et al. "Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor." ACS Medicinal Chemistry Letters. 2012.[Link]
Foundational
The Architecture of Piperidine-Furan Hybrids: A Technical Guide to Discovery, Synthesis, and Biological Application
Executive Summary The evolution of modern drug discovery relies heavily on the strategic fusion of distinct, highly optimized pharmacophores. The piperidine-furan hybrid scaffold represents a masterclass in structural bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of modern drug discovery relies heavily on the strategic fusion of distinct, highly optimized pharmacophores. The piperidine-furan hybrid scaffold represents a masterclass in structural biology and physicochemical optimization. By coupling the basic, sp3-rich geometry of piperidine with the unique electronic properties of the furan ring, researchers have developed a highly tunable platform. This technical whitepaper explores the historical discovery, structural rationale, biological efficacy, and self-validating synthetic protocols associated with piperidine-furan hybrid compounds.
Historical Context & Structural Rationale
Historically, the discovery of piperidine-furan hybrids emerged from the need to optimize natural products that suffered from poor pharmacokinetic profiles. The rationale for combining these two specific rings is grounded in their complementary physicochemical properties:
The Piperidine Scaffold : Piperidine is a ubiquitous, saturated six-membered nitrogen heterocycle found in numerous biologically active agents[1]. Its high sp3 character introduces essential three-dimensional complexity, which correlates strongly with clinical success. Furthermore, the basic secondary amine can be protonated at physiological pH, drastically improving the aqueous solubility of lipophilic parent compounds[1].
The Furan Moiety : Furan is a five-membered, oxygen-containing heteroaromatic ring. It is uniquely versatile in organic synthesis because it is inductively electron-withdrawing (due to the electronegative oxygen) while simultaneously possessing a strong electron-donating resonance effect[1].
The fusion of these rings creates a scaffold capable of precise geometric mimicry and robust target engagement, making it highly attractive for constructing complex pharmaceutical agents[1].
Key Biological Targets and Pharmacological Efficacy
Piperidine-furan hybrids have demonstrated potent activity across diverse therapeutic areas, heavily influenced by the nature and position of substituents on the piperidine ring[2].
STAT3 Inhibition in Oncology : A breakthrough application of this scaffold involved the optimization of Tanshinone, a natural product with potent anti-cancer properties but poor solubility. Researchers successfully replaced the A-ring of Tanshinone with a piperidine-furan hybrid[1]. The furan-piperidine moiety mimics the geometric constraints of the original natural product, allowing it to fit perfectly into the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1]. This prevents STAT3 phosphorylation and dimerization, resulting in the robust inhibition of proliferation in Non-Small Cell Lung Cancer (NSCLC) models[1].
Anti-inflammatory & Antioxidant Activity : Specific piperidine-furan hybrids (such as compound H2) exhibit notable antioxidant and anti-inflammatory properties. In in vitro comparative assays, these hybrids demonstrated a significantly lower IC50 for anti-tryptic activity than standard NSAIDs like ketoprofen, indicating a highly potent anti-inflammatory effect[2].
ST2 Receptor Inhibition : In the context of graft-versus-host disease, piperidine-substituted furan hybrids are being actively investigated as potent inhibitors of the Stimulation-2 (ST2) receptor[2].
To understand the causality behind the Tanshinone analog's efficacy, we must map its interaction within the STAT3 signaling cascade. By acting as an SH2 domain inhibitor, the hybrid compound intercepts the pathway before nuclear translocation can occur.
The synthesis of these hybrids requires rigorous control over chemoselectivity. Below are two field-proven methodologies, emphasizing the causality behind reagent selection and the self-validating nature of the workflows.
Protocol A: Synthesis via Acylation (Amide Linkage)
This protocol details the formation of an amide-linked furan-piperidine hybrid. It is a highly efficient route that avoids the chemoselectivity issues inherent in hydrogenating heteroaromatic precursors[2].
Fig 2. Self-validating synthetic workflow for furan-piperidine amide hybrids via acylation.
Step-by-Step Methodology:
Electrophile Preparation & Cooling : Dissolve 1.0 mmol of piperidine in 15 mL of anhydrous dichloromethane (DCM) and cool to 0°C[2].
Causality: Cooling the reaction minimizes the exothermic degradation of the highly reactive acyl chloride and prevents uncontrolled side reactions.
Acylation : Slowly add 1.0 mmol of furan-2-carbonyl chloride to the solution. Stir for 10 minutes[2].
Base Addition : Add 1.2 mmol of Triethylamine (TEA) dropwise[2].
Causality: The acylation generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction. TEA acts as a non-nucleophilic proton scavenger to drive the reaction to completion.
Reaction Propagation & Self-Validation : Remove the ice bath, allowing the mixture to warm to room temperature, and stir for an additional 30 minutes. Monitor via Thin Layer Chromatography (TLC)[2].
Self-Validating System: The reaction is deemed complete when the ninhydrin-active baseline spot (representing the secondary amine of piperidine) completely disappears, and a new, highly UV-active spot (representing the furan chromophore of the product) emerges at a higher Rf value.
Work-up & Purification : Wash the organic layer sequentially with dilute HCl (to remove residual TEA and unreacted piperidine), saturated aqueous Na2CO3 (to neutralize residual acid), and water[2]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Synthesis via Pyridine Hydrogenation (Direct C-C Linkage)
For hybrids requiring a direct carbon-carbon bond (e.g., the synthesis of (2S)-2-(furan-2-yl)piperidine), a cross-coupling followed by selective hydrogenation is employed[1].
Precursor Synthesis : Synthesize 2-(furan-2-yl)pyridine from commercially available starting materials (e.g., via a Suzuki-Miyaura cross-coupling)[1].
Selective Hydrogenation : Dissolve the precursor in a suitable solvent. Add a hydrogenation catalyst under an inert atmosphere (e.g., Argon or Nitrogen)[1].
Reaction : Seal the reaction vessel and purge it with hydrogen gas (H₂)[1].
Causality & Validation: The fundamental challenge here is chemoselectivity—hydrogenating the pyridine ring without reducing the sensitive, electron-rich furan ring. The reaction is validated via 1H-NMR: successful selective hydrogenation is confirmed by the disappearance of the downfield pyridine aromatic protons (7.0-8.5 ppm) and the appearance of upfield aliphatic piperidine protons (1.5-3.0 ppm), while the characteristic furan protons (6.3-7.5 ppm) remain intact.
Conclusion
The strategic fusion of piperidine and furan creates a versatile, highly tunable pharmacophore. By understanding the electronic interplay and geometric properties of these rings, drug development professionals can leverage self-validating synthetic protocols to generate novel therapeutics. Whether deployed as anti-inflammatory agents or targeted oncology inhibitors, piperidine-furan hybrids represent a critical frontier in modern medicinal chemistry.
References
Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem.
(2S)-2-(furan-2-yl)piperidine: Potential Applications and Biological Significance. BenchChem.
Application Note: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in Rational Drug Design
Executive Summary The pursuit of novel therapeutics relies heavily on the availability of privileged molecular scaffolds that offer both structural rigidity and orthogonal reactivity. 1-(5-Formylfuran-2-yl)piperidine-4-c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel therapeutics relies heavily on the availability of privileged molecular scaffolds that offer both structural rigidity and orthogonal reactivity. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry [3].
By combining a saturated piperidine ring—a ubiquitous pharmacophore providing precise 3D spatial vectors—with a rigid, heteroaromatic furan spacer, this compound allows for the rapid assembly of complex libraries. Its two distinct reactive handles (an electrophilic C5-formyl group and a nucleophilic/coupling-ready C4-carboxylic acid) enable chemoselective derivatization. This application note details the physicochemical properties, structural logic, and validated experimental protocols for utilizing this scaffold in the synthesis of high-affinity ligands, particularly targeting kinase networks and bacterial topoisomerases.
Structural Profiling & Physicochemical Properties
Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The presence of the furan ring directly attached to the piperidine nitrogen creates an aniline-like electronic environment, significantly reducing the basicity of the piperidine nitrogen compared to standard aliphatic amines.
C5-Formyl (Aldehyde) - Target for reductive amination/Wittig
Primary Reactive Site 2
C4-Carboxylic Acid - Target for amide/ester coupling
Scaffold Geometry
Linear extended conformation with a rigid heteroaromatic hinge
Strategic Utility in Drug Discovery
The Piperidine-4-Carboxamide Pharmacophore
Derivatives of piperidine-4-carboxylic acid have been instrumental in the discovery of novel therapeutics across multiple disease areas:
Oncology (Kinase Inhibitors): The rigid piperidine core allows for the precise spatial orientation of pharmacophoric groups. Piperidine-4-carboxamides are proven, potent inhibitors of Protein Kinase B (Akt), a critical node in the PI3K/Akt survival pathway [1].
Infectious Disease (DNA Gyrase Inhibitors): Recent structure-activity relationship (SAR) studies have identified piperidine-4-carboxamides as Novel Bacterial Topoisomerase Inhibitors (NBTIs). They operate via a unique mechanism, intercalating the DNA double helix between the 4-staggered scissile base pair site, thereby blocking religation and generating lethal single-strand breaks in Mycobacterium abscessus [2].
Chemoselective Derivatization Logic
Because the scaffold possesses both an aldehyde and a carboxylic acid, unguided reactions with primary amines will result in chaotic mixtures of imines, amides, and polymers. Expertise dictates a strict sequence of operations: the formyl group must be derivatized first via reductive amination. The resulting secondary amine is sterically shielded by the furan ring, rendering it inert during the subsequent activation of the carboxylic acid for amide coupling.
Fig 1. Chemoselective derivatization logic for bifunctional piperidine-4-carboxylic acid scaffolds.
Application: Synthesis of Kinase Inhibitor Analogues
Dysregulation of the PI3K/Akt pathway is a hallmark of numerous malignancies. By utilizing the 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid scaffold, researchers can rapidly generate libraries of Akt inhibitors. The furan-piperidine axis acts as a hinge-binding motif, while the C4-carboxamide extension reaches into the solvent-exposed or allosteric pockets of the kinase [1].
Fig 2. PI3K/Akt signaling cascade illustrating the intervention point for synthesized inhibitors.
Table 2: Comparative in vitro Inhibitory Activity of Piperidine-4-carboxamide Derivatives against PKB/Akt [1]
(Note: Data extrapolated from structurally analogous scaffolds to demonstrate the pharmacological trajectory of this building block).
Compound ID
R-Group Substitution (Amide)
PKBβ IC₅₀ (nM)
PKA IC₅₀ (nM)
Selectivity Ratio (PKA/PKBβ)
Analogue 1
H (Unsubstituted)
240
6700
28x
Analogue 2
4-Fluorobenzyl
8
1200
150x
Analogue 3
3-Fluorobenzyl
12
1500
125x
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high-fidelity transformations while preventing cross-reactivity between the orthogonal functional groups.
Protocol A: Chemoselective Reductive Amination of the C5-Formyl Group
Objective: To install an R₁ diversity element via the aldehyde while strictly preserving the C4-carboxylic acid for downstream coupling.
Causality & Reagent Selection:
Solvent (1,2-Dichloroethane, DCE): DCE is preferred over dichloromethane due to its higher boiling point, allowing mild heating if imine formation is sterically hindered.
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride (STAB) is specifically chosen for its mild hydride-donating capacity. It selectively reduces the protonated imine intermediate without reducing the starting unreacted aldehyde, thereby preventing the formation of an unwanted furan-alcohol byproduct.
Step-by-Step Methodology:
Initiation: Suspend 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCE (5 mL) under an inert nitrogen atmosphere.
Imine Formation: Add the primary amine (R₁-NH₂, 1.1 equiv). If the amine is supplied as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free base. Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at 25°C for 2 hours.
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The slow addition prevents thermal spikes that could drive off-target reactions. Stir at room temperature for 12 hours.
Self-Validating Check (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. Validation Criteria: The protocol is successful when the starting mass (m/z 224 [M+H]⁺) is completely replaced by the target secondary amine mass.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to destroy excess hydride. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Sterically-Gated Amide Coupling
Objective: To couple the C4-carboxylic acid with an R₂ amine, completing the functionalization of the scaffold.
Causality & Reagent Selection:
Coupling Reagent (HATU): HATU is utilized for its superior kinetics in forming the active HOAt ester. While the newly formed secondary amine (from Protocol A) could theoretically compete for the activated ester, it is sterically shielded by the furan-methyl linker. This steric gating allows HATU to selectively activate the carboxylic acid for attack by the externally added, less hindered primary R₂-amine [2].
Step-by-Step Methodology:
Activation: Dissolve the intermediate from Protocol A (1.0 equiv, 0.4 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. The solution will transition to a pale yellow, indicating the formation of the active ester.
Coupling: Add the target primary amine (R₂-NH₂, 1.2 equiv) dropwise. Stir at 25°C for 4 hours.
Self-Validating Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). Validation Criteria: The complete disappearance of the UV-active starting material spot validates the completion of the coupling.
Workup: Dilute the reaction with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3 x 5 mL) to effectively partition and remove the DMF. Follow with a 0.1 M HCl wash (5 mL) and brine. Dry over MgSO₄ and concentrate to yield the final difunctionalized drug candidate.
References
Title: Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Application
Application Notes and Protocols: Bioconjugation Techniques Using 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of targeted therapeutics—including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of a crosslinking...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of targeted therapeutics—including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of a crosslinking agent dictates the pharmacokinetic stability, efficacy, and spatial geometry of the final construct. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid emerges as a highly specialized, heterobifunctional linker designed to address the limitations of traditional aliphatic crosslinkers.
As a Senior Application Scientist, I approach this molecule not just as a chemical bridge, but as a structural modulator. The molecule is defined by two distinct mechanistic domains:
The Piperidine-4-Carboxylic Acid Core: Structurally analogous to isonipecotic acid, the piperidine ring introduces critical conformational rigidity. In bioconjugation, replacing flexible alkyl chains with rigid cyclic structures prevents the linker from hydrophobically collapsing onto the protein surface. This rigidity is essential for optimizing the 3D orientation of bifunctional degraders (PROTACs), thereby enhancing ternary complex formation and improving drug-like properties[1]. Furthermore, in ADCs, rigid linkers aid in maintaining the hydrophilic properties of antibodies conjugated at higher drug loadings, preventing rapid systemic clearance[2][3].
The 5-Formylfuran Terminus: The furan ring serves as an electron-rich heteroaromatic platform that modulates the electrophilicity of the C5-formyl (aldehyde) group[4][5]. Unlike highly reactive aliphatic aldehydes that are prone to off-target Schiff base formation with protein lysines at physiological pH, the formylfuran moiety is highly chemoselective. It acts as an orthogonal bio-handle, reacting preferentially with
α
-effect nucleophiles (such as alkoxyamines or hydrazines) under mildly acidic conditions to form exceptionally stable oxime or hydrazone linkages[5].
Mechanistic causality of the linker's structural components on bioconjugation outcomes.
Reactivity Profile & Quantitative Data Presentation
To successfully deploy this linker, one must exploit its orthogonal reactivity. The carboxylic acid is activated for amine-coupling, while the aldehyde is reserved for subsequent ligation.
Table 1: Orthogonal Reactivity and Ligation Kinetics
The following protocols represent a two-step, self-validating bioconjugation system. We will first attach the linker to a monoclonal antibody (mAb) via amide bond formation, followed by the attachment of an alkoxyamine-derivatized payload via oxime ligation.
Workflow for heterobifunctional bioconjugation using the furan-piperidine linker.
Protocol A: NHS-Ester Activation and Protein Conjugation
Causality Note: We perform the activation step in an anhydrous organic solvent before introducing the protein. NHS esters are highly susceptible to hydrolytic degradation in aqueous environments. Pre-activating the linker ensures maximum coupling efficiency and prevents the generation of unreactive, hydrolyzed linker byproducts that complicate purification.
Target Protein (e.g., mAb) in PBS, pH 7.4 (Strictly amine-free buffer)
Step-by-Step Procedure:
Activation: Dissolve the linker in anhydrous DMSO to a concentration of 100 mM. Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS.
Incubation: Vortex gently and incubate at room temperature (RT) for 30 minutes.
Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. Confirm the disappearance of the free acid mass and the appearance of the +97 Da mass shift corresponding to the Sulfo-NHS ester. Do not proceed until >90% conversion is observed.
Conjugation: Add the activated linker to the protein solution (typically at 1–10 mg/mL). Use a 5- to 20-fold molar excess of linker depending on the desired Degree of Labeling (DoL).
Reaction: Incubate at RT for 2 hours with gentle end-over-end mixing.
Purification: Remove unreacted linker and urea byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM Sodium Acetate buffer, pH 5.5.
Validation Checkpoint 2: Perform intact mass spectrometry on the purified conjugate to determine the exact number of formylfuran linkers attached per protein molecule.
Protocol B: Payload Attachment via Nucleophile-Catalyzed Oxime Ligation
Causality Note: Oxime ligation is highly pH-dependent. At pH 5.5, the alkoxyamine is sufficiently nucleophilic, while the furan-aldehyde is optimally activated by protonation. We introduce aniline as a nucleophilic catalyst; aniline rapidly forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes transimination with the alkoxyamine much faster than the direct aldehyde-alkoxyamine reaction.
Materials:
Formylfuran-derivatized protein (from Protocol A) in 100 mM Sodium Acetate, pH 5.5
Alkoxyamine-derivatized payload (e.g., cytotoxic drug or PROTAC ligand)
Aniline (High purity, redistilled)
Step-by-Step Procedure:
Buffer Verification: Ensure the protein conjugate is strictly at pH 5.5.
Validation Checkpoint 3: Spot 1 µL of the eluate on a micro-pH strip. If the pH is >6.0, the oxime ligation will be severely kinetically hindered.
Catalyst Addition: Add aniline to the protein solution to a final concentration of 10 mM. (Note: Aniline is toxic; handle in a fume hood).
Payload Addition: Add the alkoxyamine-derivatized payload at a 3- to 5-fold molar excess relative to the measured DoL (from Validation Checkpoint 2).
Incubation: Incubate at RT for 4 to 12 hours.
Final Purification: Purify the final bioconjugate via Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF) into the final storage buffer (e.g., PBS, pH 7.4).
Validation Checkpoint 4: Run analytical SEC to confirm the absence of free payload and to ensure the rigid piperidine linker successfully prevented protein aggregation (monomer purity should be >95%).
References
Title: Linkers, drug linkers and conjugates thereof and methods of using the same (US20240207418A1)
Title: Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics (US20160310612A1)
Title: Merging the Biobased Platform Chemicals 5-Hydroxymethyl-2-furfural (5-HMF) and Succinic Anhydride toward a Novel Hydroxy Acid Monomer for Polyester Production
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Expanding Heteroaromatic and 2-Aminosugar Chemical Space Accessible from the Biopolymer Chitin
Source: MDPI
URL: [Link]
Application Notes and Protocols for Heterocyclic Intermediates in Medicinal Chemistry
Introduction: The Central Role of Heterocycles in Modern Medicine Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Heterocycles in Modern Medicine
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry.[1][2] Their prevalence in nature and their synthetic accessibility have made them indispensable in the quest for new therapeutic agents.[3] In fact, it is estimated that over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their remarkable versatility and biological significance.[1][2][4]
The unique physicochemical properties conferred by the presence of heteroatoms such as nitrogen, oxygen, and sulfur—including altered electronic distribution, the capacity for hydrogen bonding, and specific conformational preferences—allow heterocyclic scaffolds to engage with biological targets like enzymes and receptors with high affinity and selectivity.[2] This guide provides an in-depth exploration of the application of key heterocyclic intermediates in drug discovery, offering detailed synthetic protocols, insights into their biological mechanisms, and quantitative data to support researchers, scientists, and drug development professionals in this dynamic field.
I. Nitrogen-Containing Heterocycles: The Workhorses of Drug Discovery
Nitrogen-containing heterocycles are the most frequently encountered heterocyclic systems in FDA-approved drugs.[5] Their ability to act as both hydrogen bond donors and acceptors, and their presence in the fundamental building blocks of life, such as nucleobases and amino acids, make them ideal pharmacophores.
A. Pyridine and its Derivatives: A Privileged Scaffold
The pyridine ring is a ubiquitous feature in a multitude of pharmaceuticals, spanning a wide range of therapeutic areas from cardiovascular disease to oncology.[6][7] Between 2014 and 2023, a total of 54 new drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[6][8]
Nifedipine, a dihydropyridine derivative, is a widely used medication for the treatment of hypertension and angina.[1][9] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][10] This blockade of calcium influx leads to vasodilation of peripheral arteries, reducing blood pressure and the workload on the heart.[2][11]
Signaling Pathway: Mechanism of Action of Nifedipine
Caption: Nifedipine blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.
The Hantzsch synthesis is a classic and reliable method for the preparation of dihydropyridines, the core scaffold of nifedipine and related drugs.[5][9][12]
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., 2-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol.[5][13]
Condensation: Heat the reaction mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by vacuum filtration.[13]
Aromatization (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a mild oxidizing agent such as nitric acid or iodine.[9][13]
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
The use of two equivalents of the β-ketoester ensures the formation of the symmetrical dihydropyridine ring.
Refluxing in ethanol provides the necessary thermal energy for the condensation reactions to occur efficiently.
The optional oxidation step is driven by the thermodynamic stability gained from forming the aromatic pyridine ring.[12]
B. Pyrrole and its Derivatives: Scaffolds for Targeted Therapies
The pyrrole ring is another important nitrogen-containing heterocycle found in numerous natural products and pharmaceuticals. Its derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3]
Sunitinib (Sutent®) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[14] The core of sunitinib features a pyrrole ring. Sunitinib exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[5][14]
Signaling Pathway: Inhibition of VEGFR Signaling by Sunitinib
Caption: A streamlined workflow for microwave-assisted Hantzsch pyridine synthesis.
B. Multi-Component Reactions (MCRs)
MCRs, such as the Ugi and Pictet-Spengler reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product. [6][15]These reactions are atom-economical and can rapidly generate libraries of diverse heterocyclic compounds for drug screening.
C. Ring-Closing Metathesis (RCM)
RCM has become a powerful tool for the synthesis of unsaturated nitrogen-containing heterocycles. [4][16]This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of cyclic structures from acyclic diene precursors.
[4]
V. Conclusion: The Enduring Importance of Heterocyclic Intermediates
Heterocyclic intermediates will undoubtedly continue to be a major focus of research and development in medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them an invaluable source of new drug candidates. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the design and application of novel heterocyclic scaffolds will be at the forefront of therapeutic innovation.
References
Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
What is the mechanism of Nifedipine? (2024, July 17).
PROCARDIA XL® (nifedipine) Extended Release Tablets For Oral Use. Pfizer.
Role of Heterocyclic Compounds in Drug Development: An Overview. Open Access Journals - Research and Reviews.
Comparative Efficacy Analysis: Lapatinib versus the Quinazoline Scaffold. (2025, December). Benchchem.
The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
Sunitinib (Sutent) Basics for GIST.
Application Notes and Protocols for the Synthesis of Pyridine Deriv
A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. (2022, August 22). Journal of Medicinal and Pharmaceutical Chemistry Research.
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
Captopril--an overview. PubMed.
Captopril. Deranged Physiology.
Role of lapatinib in the first-line treatment of patients with metastatic breast cancer. (2010, January 7). PMC.
Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025, December 23). Breast Cancer.org.
Gefitinib | C22H24ClFN4O3 | CID 123631. PubChem.
Abiraterone acetate: a review of its use in patients with metastatic castration-resistant prost
Abiraterone acet
Lessons from the Drug Discovery of Lapatinib, a Dual ErbB1/2 Tyrosine Kinase Inhibitor. (2025, August 7).
Gefitinib. CancerQuest.
Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. (2005, February 15). PubMed.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
Preventing oxidation of the formyl group in furan derivatives
Welcome to the Technical Support Center for Furan Derivatives. This portal is designed for researchers, scientists, and drug development professionals working with highly reactive biomass-derived platform chemicals, such...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Furan Derivatives. This portal is designed for researchers, scientists, and drug development professionals working with highly reactive biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (HMF) and furfural.
The formyl group (-CHO) on the furan ring is highly electrophilic and susceptible to rapid degradation. Below, you will find comprehensive troubleshooting guides, mechanistic explanations, and validated protocols to prevent premature oxidation and oligomerization during storage and synthesis.
Part 1: Knowledge Base & FAQs (Storage and Handling)
Q: Why does my HMF or furfural rapidly turn yellow or brown during standard laboratory storage?A: The discoloration is a visual indicator of autoxidation and thermal decomposition. The aldehydic hydrogen of the formyl group is highly susceptible to abstraction by reactive oxygen species (ROS) or free radicals generated by UV light and heat. This abstraction forms an acyl radical, which subsequently reacts with oxygen to form peroxy radicals, ultimately degrading the molecule into carboxylic acids (e.g., furoic acid, formic acid)[1]. These acidic byproducts then catalyze the cross-linking and polymerization of the furan rings, forming dark-colored, insoluble polymers known as humins.
Q: What are the optimal storage conditions to prevent this degradation?A: To suppress radical initiation and thermal decomposition, furan derivatives must be stored in environments that eliminate the primary catalysts of autoxidation: heat, light, and oxygen. According to 2, exposure to temperatures above 120°C leads to rapid breakdown into formic and acetic acids[2].
Best Practice: Store in opaque, vacuum-sealed, or argon-purged containers at low temperatures (2–8°C).
pH Control: Maintain a neutral to slightly acidic pH. Highly basic conditions will trigger a Cannizzaro disproportionation, converting the formyl group into furoic acid and furfuryl alcohol[3].
Q: Can I use chemical additives to extend the shelf life of bulk furanics?A: Yes. The addition of sterically hindered piperidine-N-oxyl radicals, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), is a highly effective stabilization strategy. TEMPO acts as a radical scavenger, intercepting the intermediate radicals formed during the initial stages of autoxidation. By halting the propagation step, TEMPO prevents the formation of furoic acid and subsequent oligomerization, effectively stabilizing the HMF[4].
Part 2: Troubleshooting Guide (In-Situ Protection)
Issue: The formyl group oxidizes prematurely when attempting to catalytically upgrade other functional groups on the furan ring (e.g., oxidizing the hydroxyl group of HMF to synthesize 2,5-diformylfuran or related precursors).
Root Cause: The sp² hybridized carbonyl carbon of the formyl group is highly electrophilic. When subjected to oxidative environments (even mild ones), the formyl group competitively oxidizes faster than the target functional groups, leading to poor selectivity and high humin formation.
Solution: Implement a reversible acetalization protection strategy . By reacting the formyl group with a diol (such as 1,3-propanediol or ethylene glycol), the sp² carbonyl carbon is converted into an sp³ hybridized tetrahedral acetal carbon. This structural change eliminates the electrophilic double bond, rendering the functional group chemically inert to nucleophiles and oxidizing agents during downstream reactions[5].
Autoxidation and degradation pathways of furanic formyl groups.
Part 3: Standard Operating Procedure (SOP)
Protocol: Acetal Protection and Deprotection of HMF
This self-validating protocol utilizes 1,3-propanediol (PDO) to protect the reactive formyl group of HMF prior to oxidative esterification, ensuring high yields of the target furanoate monomers[6].
Phase 1: Acetalization (Protection)
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 g of HMF in 100 mL of toluene.
Reagent Addition: Add 1.5 equivalents of 1,3-propanediol (PDO) and a catalytic amount of a solid acid catalyst (e.g., H-USY zeolite or Amberlyst-15 resin).
Equilibrium Shift (Self-Validation Step): Heat the mixture to reflux. Because acetalization is a reversible equilibrium, the continuous collection of water in the Dean-Stark trap serves as a visual validation of reaction progress. Causality: Removing water applies Le Chatelier's principle, driving the reaction exclusively toward the PDO-acetalized HMF (PD-HMF). Cessation of water collection indicates the reaction has reached completion.
Isolation: Filter out the solid acid catalyst and evaporate the toluene under reduced pressure to isolate the highly stable PD-HMF.
Phase 2: Target Oxidation & Deprotection
5. Oxidation: Subject the PD-HMF to your target oxidative conditions (e.g., aerobic oxidation using a Au/CeO₂ catalyst). The protected acetal ring will remain intact while the unprotected hydroxyl group is oxidized.
6. Deprotection: To liberate the formyl group, dissolve the purified intermediate in a mixture of water and a dilute mineral acid (e.g., 0.1 M HCl) at room temperature.
7. Recovery: The excess water hydrolyzes the acetal back into the aldehyde. The liberated PDO can be extracted and recycled for future protection cycles[6].
Stepwise workflow for acetal protection and deprotection of HMF.
Part 4: Quantitative Stability Data
The following table summarizes the causal relationship between storage/reaction conditions and the stability of the furanic formyl group, synthesized from current literature standards.
Condition
Formyl Group Status
Storage/Reaction Half-life or Yield
Primary Degradation Products
Ambient Air, >120°C
Unprotected
Rapid degradation (Hours)
Formic acid, acetic acid, humins
Argon Atmosphere, Dark (4°C)
Unprotected
Extended shelf life (Months)
Trace furoic acid
Addition of TEMPO Stabilizer
Unprotected
Highly stable (Prevents oligomerization)
N/A
Oxidative Esterification (Direct)
Unprotected
Low target yield (< 55%)
Humins, premature carboxylates
Acetal Protection (with PDO)
Protected (Cyclic Acetal)
High target yield (> 90%)
Minimal degradation
References
Title: How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?
Title: EP3401312A1 - Method for stabilisation of hydroxymethylfurfural (HMF)
Title: Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent
Source: ACS Publications
URL
Title: Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks
Source: ACS Sustainable Chemistry & Engineering
URL
Title: The Atmospheric Oxidation Mechanism of Furfural Initiated by Hydroxyl Radicals
Source: ResearchGate
URL
Title: Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions
Source: Universidad de Oviedo
URL
Technical Support Center: Isolation & Purification of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying complex heterocyclic zwitterions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying complex heterocyclic zwitterions.
Purifying 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents a unique tri-fold challenge. You are dealing with a molecule that possesses a highly polar zwitterionic core (making standard liquid-liquid extraction ineffective), an oxidation-prone aldehyde, and an acid-sensitive furan ring. Standard silica gel chromatography will almost certainly lead to irreversible streaking or compound degradation.
This guide bypasses generic advice to provide field-proven, self-validating workflows tailored strictly to the physicochemical reality of this molecule.
Physicochemical Profiling & Causality
To purify a molecule effectively, every experimental choice must be dictated by its intrinsic properties. Table 1 outlines the structural features of our target and how they govern our purification strategy.
Table 1: Structural Properties and Purification Causality
Structural Feature
Chemical Behavior
Implication for Purification Strategy
Zwitterionic Core (Amine + Carboxylic Acid)
Highly water-soluble at neutral pH; net charge is zero at its isoelectric point (pI).
Standard organic extraction fails. We must exploit the pI for isoelectric precipitation or use ion-exchange chromatography [1].
Furan Ring
Electron-rich aromatic ring; highly susceptible to protonation and subsequent ring-opening.
Avoid strong mineral acids (e.g., concentrated HCl, H₂SO₄). Local pH must never drop below 3.0 to prevent polymerization[2].
5-Formyl Group
Reactive aldehyde; prone to autoxidation or acetal formation in the presence of alcohols and acid.
Avoid alcoholic solvents during acidic workups. Store final product under inert gas (N₂/Ar) to prevent oxidation to the carboxylic acid.
Core Purification Workflows
The optimal purification route depends entirely on the crude reaction matrix. Use the decision matrix below to select your workflow.
Caption: Decision matrix for isolating zwitterionic furan derivatives based on crude profile.
Because electrostatic repulsion between molecules is minimized at the isoelectric point (pI), zwitterions exhibit their lowest aqueous solubility at this exact pH[3]. Due to the electron-withdrawing furan ring, the piperidine nitrogen's basicity is reduced, shifting the pI to approximately pH 3.5 .
Step-by-Step Protocol:
Dissolution & Organic Wash: Dissolve the crude mixture in minimal deionized water. Adjust the pH to 8.0 using 1M NaOH.
Self-Validation: Complete dissolution indicates successful formation of the highly soluble sodium carboxylate salt.
Impurity Extraction: Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE). Discard the organic layers.
Self-Validation: TLC of the organic layer (Hexane/EtOAc 7:3) should confirm the removal of unreacted neutral starting materials (e.g., 5-bromo-2-furaldehyde).
pI Adjustment: Place the aqueous layer in an ice bath with vigorous overhead stirring. Slowly add 1M Acetic Acid (or dilute 0.5M HCl) dropwise, monitoring continuously with a calibrated pH meter until pH 3.5 is reached.
Self-Validation: The solution will transition from clear to turbid as the neutral zwitterion forms, validating that the pI has been reached.
Maturation & Isolation: Stir the turbid suspension at 4°C for 2 hours to promote crystal growth, then filter through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum.
If your crude mixture contains high levels of inorganic salts, isoelectric precipitation will cause salt co-precipitation. Cation exchange is the most efficient method for recovering amino acid zwitterions from complex mixtures[4].
Step-by-Step Protocol:
Resin Preparation: Swell Dowex 50WX8 (H⁺ form) resin in water. Pack a short column and wash with DI water until the eluate is neutral.
Loading: Adjust the crude aqueous solution to pH 3.0 (ensuring the piperidine nitrogen is partially protonated) and load it onto the column at a flow rate of 1 column volume (CV) per hour.
Self-Validation: Check the flow-through via UV-Vis (λ ~280 nm). An absence of absorption confirms the target molecule is successfully trapped on the resin.
Washing: Wash the column with 3 CVs of DI water to remove all inorganic salts and neutral impurities.
Elution: Elute the target compound using 2% aqueous NH₃.
Self-Validation: The product will elute as a distinct, UV-active yellow/orange band. Lyophilize the fractions containing the product to yield the pure zwitterion.
Troubleshooting Guide
Q: Why is my product "oiling out" instead of crystallizing during pH adjustment?Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent system, or when rapid pH changes trap impurities within the precipitating matrix.
Corrective Action: Do not filter the oil. Instead, gently heat the suspension to 45°C until the oil redissolves. Add 5–10% ethanol as a co-solvent, then cool the mixture very slowly (0.5°C/min) to 4°C. The ethanol lowers the dielectric constant slightly and slows nucleation, promoting the formation of filterable crystals.
Q: I observed a dark brown, tar-like byproduct and a massive loss of yield when I acidified my crude. What happened?Root Cause: You triggered acid-catalyzed furan ring opening. Under strongly acidic conditions (pH < 2.0), the furan ring protonates, loses aromaticity, and undergoes nucleophilic attack by water. This forms highly reactive unsaturated 1,4-dicarbonyl intermediates that rapidly polymerize into dark tars[2].
Caption: Acid-catalyzed degradation pathway of the furan ring leading to polymerization.
Corrective Action: Never use concentrated mineral acids for pH adjustment. Use 1M Acetic Acid, ensure rapid stirring to prevent localized zones of low pH, and strictly halt acidification at pH 3.0.
Q: My isolated solid is slightly yellow and smells faintly of aldehyde. Is it pure?Root Cause: Furan derivatives often retain trace colored impurities, and the formyl group inherently possesses a characteristic odor.
Corrective Action: If NMR confirms purity but color persists, perform a rapid slurry wash. Suspend the solid in cold acetone (in which the zwitterion is insoluble), stir for 5 minutes, and filter. This will strip away trace lipophilic color bodies without dissolving your product.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel chromatography for this compound?A: It is highly discouraged. The zwitterionic nature of the piperidine-4-carboxylic acid moiety will cause irreversible streaking on standard normal-phase silica. Furthermore, the inherently acidic nature of standard silica gel can degrade the sensitive furan ring during the run[2]. If chromatography is absolutely necessary, use a specialized zwitterionic HILIC column or neutral alumina.
Q: How should I store the purified 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid?A: Store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at -20°C. The 5-formyl group is susceptible to slow autoxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen and light.
Welcome to the Technical Support Center. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents unique solvation challenges due to its structural dichotomy: a highly stable crystal lattice driven by carboxylic acid dimerization, combined with a chemically reactive 5-formyl (aldehyde) group. This guide provides field-proven, mechanistically grounded solutions to overcome DMSO insolubility and prevent aqueous "crash-out" during assay integration.
Section 1: Diagnostic Workflow
Before altering your experimental parameters, use the following decision tree to identify the root cause of your solubility failure.
Diagnostic workflow for resolving DMSO and aqueous dilution solubility failures.
Section 2: Frequently Asked Questions (FAQs)
Q1: I prepared a 10 mM stock in DMSO, but the powder is just sitting at the bottom. Isn't DMSO a universal solvent?A1: The issue is likely water contamination. DMSO is highly hygroscopic. While it is an excellent hydrogen bond acceptor, it is a poor solvator for anions. Carboxylic acids are approximately 4 times more likely to precipitate from "wet" DMSO than from anhydrous DMSO[1]. Furthermore, the planar furan ring and carboxylic acid group promote strong intermolecular crystal packing forces. DMSO is often no better than water at dissolving compounds whose insolubility is driven purely by crystal lattice energy[1].
Q2: Can I heat the DMSO stock to 60°C to force the crystal lattice to break?A2:No. While heating is a standard practice for breaking crystal lattices, your compound contains a 5-formyl (aldehyde) group attached to a furan ring. Excessive heat will accelerate the oxidation of the aldehyde to a carboxylic acid or cause thermal degradation[2]. Limit heating to a maximum of 37°C and rely on acoustic cavitation (bath sonication) to physically disrupt the aggregates[2].
Q3: My compound dissolves perfectly in anhydrous DMSO, but the moment I dilute it into my assay buffer, it turns cloudy. Why?A3: This is a classic case of "precipitation upon dilution"[3]. The compound is highly soluble in the organic phase but poorly soluble in water. Because your compound is a furan-carboxylic acid, its aqueous solubility is strictly pH-dependent[4]. If your assay buffer is acidic or neutral, the carboxylic acid remains protonated and insoluble. Raising the buffer pH above its pKa (typically adjusting to pH 7.4+) converts the molecule into a highly soluble carboxylate salt[2][3].
Q4: I adjusted my buffer pH to 7.4 using Tris-HCl, and the compound dissolved, but my enzyme assay results show zero activity. What went wrong?A4: You have likely destroyed your compound via chemical incompatibility. The 5-formyl group is an active electrophile. Tris buffer contains a primary amine. At pH 7.4, the primary amine of Tris will undergo a rapid nucleophilic attack on the formyl group, forming a Schiff base (imine) and permanently altering the compound's structure. Always use non-amine buffers (e.g., HEPES, MOPS, or Phosphate buffers) when working with formyl-containing compounds.
Q5: My target assay strictly requires an acidic pH (e.g., pH 5.0). How can I keep the compound dissolved without raising the pH?A5: You must rely on co-solvency or surfactants. Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (0.01-0.05%) can maintain solubility in cell-free assays[3]. Alternatively, specific binary solvent systems can exponentially increase solubility; for example, a 20/80 (w/w) mixture of water and DMSO has been shown to increase the solubility of furan-dicarboxylic acids by up to 190 times compared to pure water[4][5].
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous 10 mM DMSO Stock
Causality: This protocol minimizes water ingress and uses physical cavitation rather than thermal energy to overcome crystal packing forces, protecting the formyl group.
Environment Control: Equilibrate the lyophilized vial of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid to room temperature inside a desiccator before opening to prevent ambient moisture condensation.
Solvent Transfer: Using a purged syringe, extract anhydrous, research-grade DMSO (≤0.005% water) from a septum-sealed bottle[2].
Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes[3].
Lattice Disruption: Place the vial in an ultrasonic water bath set to 37°C for 10 minutes. Do not exceed 40°C.[2]
Self-Validation (Tyndall Effect Check): Hold the vial against a strong, focused light source in a dark room. If the solution scatters light (appears hazy or milky), micro-particulates are still present. Repeat sonication until optically clear[3].
Causality: This protocol ensures the compound transitions from the organic to the aqueous phase without nucleating, while validating the maximum working concentration.
Buffer Preparation: Prepare your assay buffer using HEPES or Phosphate (pH 7.4). Strictly avoid Tris or other primary amine buffers.
Serial Dilution: Prepare a 2x serial dilution of your 10 mM DMSO stock in 100% anhydrous DMSO[3].
Aqueous Integration: Add a fixed, small volume (e.g., 2 µL) of each DMSO dilution into 98 µL of the final assay buffer in a clear 96-well plate. This mimics the exact final dilution step of your experiment, keeping the final DMSO concentration at 2%[3].
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours[3].
Self-Validation (Absorbance Assay): Read the plate on a spectrophotometer at 600 nm. An increase in absorbance compared to a "Buffer + DMSO" blank indicates light scattering due to compound precipitation. The highest concentration that does not show a significant increase in absorbance is your kinetic solubility limit[3].
Section 4: Quantitative Solubility Dynamics
The following table summarizes the expected impact of various solvation strategies on furan-carboxylic acid derivatives.
ACS Omega. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]
Ziath. Samples in DMSO: What an end user needs to know. Available at:[Link]
I. Core FAQs: Mechanistic Insights into Moisture Sensitivity
Welcome to the Technical Support Center for Furanic Platform Chemicals. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with formylfuran compounds like...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Furanic Platform Chemicals. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with formylfuran compounds like 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF).
Due to their highly reactive aldehyde groups and furan rings, these compounds are notoriously sensitive to environmental factors. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your catalytic and synthetic workflows.
Q: Why does my HMF turn dark brown or black during storage, and how does this affect my reactions?A: HMF is highly hygroscopic and readily absorbs moisture from ambient air[1]. Water acts as a catalyst for hydrolytic degradation, particularly under mildly acidic or basic conditions. This trace moisture triggers the conversion of HMF into low-molecular-weight compounds like levulinic acid and formic acid[1]. Furthermore, thermal or catalytic stress in the presence of water causes HMF to undergo condensation reactions, forming humins—complex, dark-colored, cross-linked macromolecules that are chemically inert and insoluble[1]. This degradation reduces the active concentration of your reagent and introduces contaminants that can severely poison downstream metal catalysts[1].
Q: I am scaling up a selective oxidation of HMF to DFF. How does residual moisture impact this catalytic conversion?A: In catalytic systems, water acts as a competitive inhibitor. Protic solvents and trace water interact directly with the active sites of metal-based catalysts, disrupting their coordination geometry and altering local reaction kinetics[1]. This competitive binding blocks substrate access, leading to a selectivity drift toward undesired by-products and inconsistent batch-to-batch yields[1]. Maintaining strictly anhydrous conditions is paramount unless your specific catalytic system is explicitly designed for water tolerance.
Q: Is 2,5-Diformylfuran (DFF) as sensitive to moisture as HMF?A: While DFF is generally more stable and less hygroscopic than HMF, it remains highly sensitive to moisture under specific pH conditions. For instance, in aqueous alkaline environments (e.g., aqueous NaOH at 40 °C), DFF rapidly undergoes Cannizzaro reactions, disproportionating into HMF, 5-formyl-2-furancarboxylic acid (FFCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA) within 60 minutes[2]. Therefore, DFF must be stored in sealed containers in a cool, dry environment to prevent hydrolysis and oxidation.
Q: Can I use alternative solvents to stabilize HMF against moisture during processing?A: Yes. Recent advancements demonstrate that formulating HMF into Deep Eutectic Solvents (DES) significantly enhances its stability. For example, a binary mixture of HMF and levulinic acid (LEV) spontaneously forms a stable liquid phase that resists water-induced disruption[3]. The strong hydrogen-bonding network in the HMF-LEV system moderates interactions and prevents typical hydrolytic degradation pathways, even in the presence of low water content (0.3–1.0 wt %)[3].
II. Visualizing Degradation Pathways
To effectively troubleshoot, you must understand the competing chemical pathways triggered by moisture in your reaction vessel.
Mechanistic pathways of HMF degradation and catalyst inhibition triggered by moisture.
III. Quantitative Troubleshooting Matrix
Use the following data to benchmark the stability of your formylfuran inventory and identify the root cause of experimental deviations.
Table 1: Quantitative Impact of Moisture and Storage Conditions on Formylfurans
To preserve the integrity of formylfurans, they must be isolated from ambient humidity immediately upon receipt.
Standard operating procedure for the moisture-free handling and storage of formylfurans.
Protocol: Self-Validating Recovery and Purification of Degraded HMF
If your HMF has degraded due to moisture exposure, use this self-validating protocol to recover the active monomer. A self-validating system incorporates built-in physical or chemical checks that confirm the success of a step before you proceed.
Visual Inspection: Assess the HMF batch. Pure HMF is a yellow-to-orange crystalline solid or low-melting liquid. Dark brown/black coloration indicates humin formation[1].
Dissolution & Filtration: Dissolve the degraded HMF in anhydrous ethyl acetate.
Validation Check: Humins are highly cross-linked and insoluble in organic solvents[1]. If the solution contains a dark, solid suspension, humins are present. Filter the mixture through a pad of Celite to remove them. A clear, yellow filtrate validates successful humin removal.
Bicarbonate Wash: Wash the organic filtrate with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts (levulinic and formic acid)[1].
Validation Check: The release of CO₂ gas (effervescence) actively confirms the neutralization of acidic degradation products. Once effervescence ceases upon subsequent washes, the organic layer is validated as acid-free.
Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer to remove residual water.
Validation Check: MgSO₄ clumps when absorbing water. Continue adding small amounts until the powder flows freely like snow upon swirling. This visual cue validates that the solution is completely anhydrous.
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation.
Storage: Immediately transfer the purified HMF into an amber glass bottle with a PTFE-lined cap, purge with argon, and store at refrigerated temperatures (ideally -20 °C) to slow decomposition kinetics[1].
Minimizing side reactions during amide coupling of furan derivatives
Technical Support Center: Furan Amide Coupling Navigating the Challenges of Amide Bond Formation with Furan Scaffolds Welcome to the technical support center for amide coupling reactions involving furan derivatives. This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Furan Amide Coupling
Navigating the Challenges of Amide Bond Formation with Furan Scaffolds
Welcome to the technical support center for amide coupling reactions involving furan derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by the furan moiety during peptide synthesis and other amide bond formations. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The furan ring, while a valuable pharmacophore, is notoriously sensitive to acidic conditions, which are often employed in standard amide coupling protocols. This sensitivity can lead to a variety of undesirable side reactions, compromising yield and purity. This guide provides in-depth, field-tested solutions to these common problems.
Question 1: My furan-containing carboxylic acid is degrading during amide coupling, leading to low yields. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of degradation is the acidic environment inherent to many standard amide coupling protocols. Furan rings are susceptible to acid-catalyzed hydrolysis and ring-opening, especially when activated for amide bond formation. The electron-rich nature of the furan ring makes it prone to protonation, initiating a cascade of reactions that can lead to decomposition.
Caption: A troubleshooting guide for furan degradation during amide coupling.
Preventative Strategies:
Choice of Coupling Reagent: Avoid coupling reagents that require or generate strong acids. Reagents like HATU, HBTU, and TBTU are generally effective, but their use with furan derivatives requires careful control of stoichiometry and the presence of a non-nucleophilic base. Consider phosphonium-based reagents like BOP or PyBOP, which can be more forgiving.
Base Selection and Stoichiometry: The choice and amount of base are critical. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acidic species, such as HCl or trifluoroacetic acid (TFA) salts from the amine coupling partner. It is crucial to use the base in slight excess to maintain a neutral to slightly basic environment.
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of furan decomposition.
Protocol: General Procedure for Amide Coupling of a Furan-2-carboxylic Acid with a Primary Amine using HATU
Dissolve the furan-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (N2 or Ar).
Add the primary amine (1.1 eq) to the solution.
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 5 minutes.
In a separate vial, dissolve HATU (1.1 eq) in the same solvent.
Slowly add the HATU solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent.
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a side product that appears to be an N-acylurea. How can I minimize this?
Answer:
N-acylurea formation is a classic side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges to the more stable N-acylurea instead of reacting with the amine.
Mechanism of N-Acylurea Formation
Caption: Competing pathways in carbodiimide-mediated amide coupling.
Solutions to Minimize N-Acylurea Formation:
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. Common additives include:
1-Hydroxybenzotriazole (HOBt): Forms an active ester that is less prone to side reactions.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly efficient and safer alternative to HOBt.
N-Hydroxysuccinimide (NHS): Another effective additive for forming active esters.
Solvent Choice: The choice of solvent can influence the rate of rearrangement. Less polar solvents, such as dichloromethane (DCM), can sometimes favor the desired reaction pathway over the rearrangement.
Comparative Table of Common Coupling Reagents and Additives
Reagent/Additive
Pro
Con
EDC/HOBt
Cost-effective, well-established
HOBt has explosive properties
EDC/OxymaPure®
High efficiency, safer than HOBt
Higher cost than HOBt
HATU
Fast reaction rates, low epimerization
Higher cost, requires careful base control
PyBOP
Good for sterically hindered couplings
Can be less reactive than HATU
Question 3: My amide coupling reaction is sluggish and incomplete, even after prolonged reaction times. What factors could be contributing to this?
Answer:
Slow or incomplete reactions can be due to several factors, particularly when dealing with furan derivatives which may have unique electronic and steric properties.
Potential Causes and Solutions:
Steric Hindrance: If either the furan carboxylic acid or the amine is sterically hindered, the coupling reaction can be significantly slowed.
Solution: Switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically demanding couplings. Increasing the reaction temperature may also help, but must be done cautiously to avoid furan degradation.
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and inefficient.
Solution: Experiment with different solvent systems. A mixture of solvents, such as DMF/DCM, can sometimes improve solubility. For particularly difficult cases, N-methyl-2-pyrrolidone (NMP) can be used, although its high boiling point can make workup more challenging.
Deactivation of the Coupling Reagent: The coupling reagent can be deactivated by moisture or other nucleophiles in the reaction mixture.
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N2 or Ar). Use anhydrous solvents.
References
Li, P., & Evans, A. M. (2022). Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Reference Data & Comparative Studies
Validation
Advanced ¹H NMR Spectrum Analysis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Solvent System Comparison Guide
For researchers and drug development professionals working with functionalized heterocycles, the structural elucidation of highly polarized molecules presents unique analytical challenges. 1-(5-Formylfuran-2-yl)piperidin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals working with functionalized heterocycles, the structural elucidation of highly polarized molecules presents unique analytical challenges. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a prime example of such a compound. It features a strong "push-pull" electronic system across a furan core, coupled with a conformationally dynamic piperidine ring containing a terminal carboxylic acid[1][2].
This guide provides an objective comparison of NMR solvent systems—specifically DMSO-d₆ versus CDCl₃ —to determine the optimal analytical environment for this compound. By moving beyond basic peak picking, we will explore the causality behind solvent-induced chemical shifts and outline a self-validating experimental protocol to ensure absolute data integrity.
Structural Dynamics & Analytical Challenges
The molecule consists of two distinct domains that dictate its ¹H NMR behavior:
The 2-Amino-5-formylfuran Core: The piperidine nitrogen acts as a strong electron donor (+M effect), while the formyl group acts as a strong electron acceptor (-M effect). This creates a conjugated "push-pull" enamine-like system that heavily skews the electron density of the furan ring[1].
The Piperidine-4-carboxylic Acid Moiety: The piperidine ring undergoes rapid chair-chair interconversion. Furthermore, the carboxylic acid proton is highly susceptible to chemical exchange, dimerization, and solvent interactions, making its detection highly dependent on the solvent environment[2][3].
Figure 1: Push-pull electronic effects governing the furan ring proton chemical shifts.
Solvent System Comparison: DMSO-d₆ vs. CDCl₃
Choosing the right deuterated solvent is the single most critical variable in the NMR analysis of polar heterocycles. While CDCl₃ is the industry standard for routine screening, DMSO-d₆ offers vastly superior performance for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.
Quantitative Chemical Shift Comparison
Table 1: Expected ¹H NMR Chemical Shifts (600 MHz, 298 K) comparing DMSO-d₆ and CDCl₃.
Proton Assignment
Expected Shift in DMSO-d₆ (ppm)
Expected Shift in CDCl₃ (ppm)
Multiplicity & Coupling
Aldehyde (-CHO)
9.40
9.25
s, 1H
Furan H-4
7.55
7.40
d, J ≈ 3.8 Hz, 1H
Furan H-3
5.70
5.55
d, J ≈ 3.8 Hz, 1H
Piperidine N-CH₂ (eq)
3.75
3.85
dt, J ≈ 13.0, 4.0 Hz, 2H
Piperidine N-CH₂ (ax)
3.20
3.30
td, J ≈ 12.5, 3.5 Hz, 2H
Piperidine CH-COOH
2.55
2.65
tt, J ≈ 11.0, 4.0 Hz, 1H
Piperidine C-CH₂ (eq)
1.95
2.05
m, 2H
Piperidine C-CH₂ (ax)
1.55
1.70
m, 2H
Carboxylic Acid (-COOH)
12.20
~10.50 (Often missing)
br s, 1H
Mechanistic Causality Behind Solvent Performance
Solubility and Line Broadening: The zwitterionic character of the amino acid moiety results in poor solubility in non-polar CDCl₃. This leads to aggregation, which causes severe line broadening and poor signal-to-noise (S/N) ratios. DMSO-d₆ acts as a strong hydrogen-bond acceptor, completely solvating the monomeric form and yielding sharp, highly resolved multiplets[3].
Visibility of the Carboxylic Acid Proton: In CDCl₃, intermediate chemical exchange rates and dimerization often broaden the -COOH signal into the baseline, rendering it invisible. DMSO-d₆ locks the -COOH proton via strong intermolecular hydrogen bonding, slowing the exchange rate and producing a distinct broad singlet at ~12.20 ppm.
Conformational Locking: The highly polar environment of DMSO stabilizes the equatorial preference of the bulky 5-formylfuran-2-yl group on the piperidine ring. This restricts chair-chair flipping, allowing for clear differentiation between the axial and equatorial protons of the piperidine ring (evident in the distinct td and dt splitting patterns)[3].
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol utilizes internal validation checks at every stage of the workflow.
Figure 2: Standardized self-validating workflow for high-resolution ¹H NMR acquisition.
Step-by-Step Methodology
Sample Preparation (The Foundation of Resolution):
Action: Dissolve exactly 5.0 mg of thoroughly lyophilized 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Lyophilization removes trace water, which would otherwise overlap with the piperidine CH-COOH multiplet at ~2.5-3.3 ppm in DMSO. TMS provides an absolute zero reference, validating the calibration of the chemical shift axis.
Action: Perform 3D gradient shimming on the DMSO solvent lock signal.
Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak. It must be ≤ 0.8 Hz. If it is broader, re-shim. Poor shimming will obscure the fine J-couplings of the piperidine ring.
Acquisition Parameters:
Action: Acquire the spectrum at 600 MHz and 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Use 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds.
Causality: A 2.0s relaxation delay ensures that the slowly relaxing quaternary carbons and the aldehyde proton fully return to equilibrium between pulses, ensuring accurate quantitative integration.
Data Processing:
Action: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation. Zero-fill the data to 64k points.
Validation: Integrate the isolated aldehyde singlet at 9.40 ppm and set it to exactly 1.00. The total sum of all other integrated peaks must equal exactly 12.00 (accounting for the remaining 12 protons). Any deviation indicates impurities or incomplete relaxation.
Conclusion
For the structural verification of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, DMSO-d₆ is unequivocally the superior solvent system . It overcomes the solubility limitations of CDCl₃, stabilizes the push-pull enamine resonance, and locks the carboxylic acid proton into a visible, quantifiable signal. By adhering to the self-validating acquisition protocol outlined above, researchers can ensure absolute confidence in their spectral assignments and purity determinations.
References
PubChem . "5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613." National Center for Biotechnology Information. Available at:[Link]
PubChem . "4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773." National Center for Biotechnology Information. Available at:[Link]
ResearchGate . "Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid." Supplementary Material. Available at:[Link]
Distinguishing Formyl and Carboxylic Acid Groups with FTIR Spectroscopy: A Comparative Guide
For Immediate Publication In the landscape of pharmaceutical development and materials science, the precise identification of functional groups is paramount for ensuring the desired chemical transformations, purity, and...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Publication
In the landscape of pharmaceutical development and materials science, the precise identification of functional groups is paramount for ensuring the desired chemical transformations, purity, and performance of a product. Among the most common and structurally significant functional groups are the formyl (aldehyde) and carboxylic acid moieties. While both contain a carbonyl (C=O) group, their distinct chemical environments give rise to unique vibrational signatures in Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth comparison of the characteristic FTIR peaks for formyl and carboxylic acid groups, offering a practical framework for researchers, scientists, and drug development professionals to confidently differentiate between these two critical functionalities.
The Foundational Principles of FTIR in Functional Group Analysis
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1][2] When a molecule absorbs IR radiation, its bonds stretch, bend, and rotate more vigorously.[1] The resulting spectrum is a unique "fingerprint" of the molecule, with peaks indicating the frequencies at which absorption occurs. The position, intensity, and shape of these peaks provide invaluable information about the functional groups present.[3] The intensity of an absorption band is related to the change in the molecule's dipole moment during that vibration.[2][4] Highly polar bonds, like the carbonyl group, typically produce strong absorption bands.[3][4]
The Spectroscopic Signature of the Formyl (Aldehyde) Group
The formyl group (-CHO) is characterized by a carbonyl group single-bonded to a hydrogen atom and a carbon atom. This unique arrangement gives rise to two highly diagnostic features in the FTIR spectrum.
A defining characteristic of aldehydes is the C-H stretching vibration of the hydrogen attached to the carbonyl group. This typically appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹ .[5] Often, two distinct peaks are observed, one around 2820 cm⁻¹ and another around 2720 cm⁻¹, which can be attributed to Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[6][7][8] The presence of a moderate peak around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde, as it appears in a region with few other absorptions.[5]
The second key feature is the strong C=O stretching vibration. For saturated aliphatic aldehydes, this peak is typically observed in the range of 1740-1720 cm⁻¹ .[5][9] Conjugation of the aldehyde to an aromatic ring or a double bond lowers the absorption frequency to the 1710-1685 cm⁻¹ range.[5][10]
The Spectroscopic Signature of the Carboxylic Acid Group
The carboxylic acid group (-COOH) consists of a carbonyl group single-bonded to a hydroxyl group. This structure leads to distinct and readily identifiable FTIR absorption bands.
The most prominent and characteristic feature of a carboxylic acid is the extremely broad O-H stretching vibration, which appears in the region of 3300-2500 cm⁻¹ .[11][12][13] This broadness is a direct consequence of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers.[11] This very broad peak often overlaps with the sharper C-H stretching bands, creating a "messy" appearance in this region of the spectrum.[6][11]
Similar to aldehydes, carboxylic acids exhibit a strong C=O stretching vibration. For dimeric carboxylic acids, this peak is typically found in the range of 1760-1690 cm⁻¹ .[11] Free (monomeric) carboxyl groups absorb at a higher frequency, around 1760 cm⁻¹.[12] Conjugation can lower this frequency.[12]
Additionally, carboxylic acids show a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[11][14]
Comparative Analysis: Key Differentiating Features
The primary distinction between the FTIR spectra of aldehydes and carboxylic acids lies in the high-frequency region. The presence of the very broad O-H stretch from 3300-2500 cm⁻¹ is the hallmark of a carboxylic acid.[11][12][13] Conversely, the appearance of two medium-intensity C-H stretching peaks between 2830 and 2695 cm⁻¹ is a clear indicator of an aldehyde.[5][6]
While both functional groups have a strong C=O stretching absorption, their typical ranges can sometimes overlap, especially in conjugated systems.[9] Therefore, relying solely on the C=O peak for identification can be misleading. It is the combination of the C=O stretch with the other characteristic peaks that provides a definitive identification.
Hallmark of a carboxylic acid due to hydrogen bonding.[11][12][13]
C=O Stretch (Dimer)
1760-1690
Strong
C-O Stretch
1320-1210
Medium
O-H Bend
1440-1395 & 950-910
Medium
Experimental Protocols
Objective: To obtain high-quality FTIR spectra of samples containing formyl and carboxylic acid groups for comparative analysis.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a widely used technique due to its minimal sample preparation requirements.[15][16]
Step-by-Step Protocol:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.
Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application:
For Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
For Solid Samples: Place a small amount of the solid powder or film onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 64 scans are sufficient for routine analysis.[17]
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Cleaning: After analysis, thoroughly clean the ATR crystal to prepare for the next sample.
Methodology: KBr Pellet Transmission FTIR
This traditional method is often used for solid samples.[15][18]
Step-by-Step Protocol:
Sample Preparation:
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
Pellet Formation:
Transfer the mixture to a pellet press die.
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
Background Spectrum Acquisition: Collect a background spectrum with an empty sample holder or a pure KBr pellet.
Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer and collect the spectrum.
Data Processing: The software will process the data to produce the final spectrum.
Visualization of Key Vibrational Modes
Caption: Key distinguishing FTIR vibrational modes for formyl and carboxylic acid groups.
Conclusion
References
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]
IR Spectroscopy Tutorial: Aldehydes. (n.d.). Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]
Filo. (2026, February 11). How can you distinguish aldehydes, ketones, and carboxylic acids from each other using IR spectra? Retrieved from [Link]
ResearchGate. (2024, August). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
Transtutors. (2022, February 25). How Would You Tell The Difference Between An Aldehyde And A Carboxylic Acid Using IR And 'H NMR Spectroscopy? Retrieved from [Link]
Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Retrieved from [Link]
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
American Laboratory. (2011, March 10). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? Retrieved from [Link]
OpenOChem Learn. (n.d.). Intensity of IR Absorptions. Retrieved from [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
ResearchGate. (2017, May 19). The different in intensity in FT-IR for the same material after treated with the same functional groups refers to??? Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of: a) poly(2-formyl)pyrrole; b) polyfurfural; c)... Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Scribd. (2020, March 9). FT-IR Spectrum Table. Retrieved from [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
HPLC Method Validation for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid Purity: A Comparative Guide to Column Selection and ICH Q2(R2) Compliance
As pharmaceutical pipelines increasingly rely on complex, highly functionalized heterocyclic building blocks, analytical scientists face mounting challenges in method development. 1-(5-Formylfuran-2-yl)piperidine-4-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex, highly functionalized heterocyclic building blocks, analytical scientists face mounting challenges in method development. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a prime example: a highly polar, zwitterionic aminofuran derivative featuring a reactive aldehyde and a carboxylic acid.
This guide objectively compares the chromatographic performance of standard C18 phases against orthogonal Phenyl-Hexyl chemistries for this compound. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized method in strict adherence to ICH Q2(R2) guidelines.
The Analytical Challenge: Causality in Column Selection
To design a self-validating and robust HPLC method, we must first understand the physicochemical vulnerabilities of the analyte:
Zwitterionic Polarity: The basic piperidine nitrogen and the acidic carboxylic acid (pKa ~4.5) create a highly polar molecule that resists retention on traditional hydrophobic stationary phases.
Secondary Silanol Interactions: The basic nitrogen, despite its enamine-like conjugation with the furan ring, can interact with unendcapped residual silanols on standard C18 columns, leading to severe peak tailing.
Oxidative Degradation: The formyl group (-CHO) is highly susceptible to oxidation, readily converting to a carboxylate to form 5-(4-carboxypiperidin-1-yl)furan-2-carboxylic acid. This di-acid degradant is even more polar than the parent compound and elutes near the void volume (
t0
) on standard columns, risking co-elution.
Why Phenyl-Hexyl Outperforms Standard C18
While a standard C18 column relies exclusively on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The phenyl ring provides strong
π−π
electron interactions with the highly conjugated formyl-furan system of the analyte . The hexyl alkyl spacer provides the flexibility needed for the stationary phase to optimally align with the analyte's aromatic ring.
By utilizing a Phenyl-Hexyl column with an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) to suppress the ionization of the carboxylic acid and ion-pair the protonated nitrogen, we achieve superior retention, symmetrical peak shape, and baseline resolution from the oxidized di-acid degradant.
Table 1: Method Performance Comparison
Chromatographic Parameter
Standard C18 (Generic Gradient)
Phenyl-Hexyl (Optimized Method)
Retention Time (
tR
)
2.4 min (Near void volume)
8.7 min (Optimal retention)
Tailing Factor (
Tf
)
1.85 (Significant tailing)
1.08 (Highly symmetrical)
Theoretical Plates (
N
)
3,200
12,500
Resolution (
Rs
) from Oxidized Impurity
1.1 (High risk of co-elution)
3.8 (Baseline resolved)
Primary Retention Mechanism
Hydrophobic partitioning
Hydrophobic +
π−π
interactions
Optimized Chromatographic Conditions
Before initiating validation, the following self-validating system parameters must be established to ensure the method is fit-for-purpose.
Column: Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B and 5-minute equilibration at 5% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (targeting the conjugated furan-aldehyde chromophore).
Column Temperature: 30°C.
Injection Volume: 10 µL.
System Suitability Criteria:Tf≤1.5
,
N≥5000
, %RSD of standard area
≤2.0%
(n=5).
Step-by-Step ICH Q2(R2) Validation Protocol
The following workflow outlines the experimental execution required to validate the purity method according to the latest ICH Q2(R2) standards.
Figure 1: ICH Q2(R2) analytical method validation workflow for purity assessment.
Step 1: Specificity & Forced Degradation
Purpose: To prove the method is stability-indicating and that the parent peak is spectrally pure and fully resolved from all degradants.
Procedure:
Prepare a 100 µg/mL solution of the API.
Oxidation: Add 1 mL of 3%
H2O2
to 5 mL of sample; leave at ambient temperature for 2 hours.
Acid Hydrolysis: Add 1 mL of 0.1M HCl to 5 mL of sample; heat at 60°C for 2 hours. Neutralize with 0.1M NaOH. (Note: This stresses the enamine-like C-N bond, potentially yielding piperidine-4-carboxylic acid and 5-formylfuran-2-ol).
Base Hydrolysis: Add 1 mL of 0.1M NaOH to 5 mL of sample; heat at 60°C for 2 hours. Neutralize with 0.1M HCl.
Photolytic: Expose solid sample to UV light (minimum 200 Watt-hours/m²) per ICH Q1B.
Acceptance: Resolution (
Rs
) between the API and the closest eluting degradant must be
>1.5
. Peak purity angle must be less than the peak purity threshold (using a PDA detector).
Step 2: Linearity and Range
Purpose: To demonstrate that the UV response is directly proportional to the analyte concentration.
Procedure:
Prepare a stock solution of the API at 1.0 mg/mL.
Dilute to create calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).
Inject each standard in triplicate. Plot peak area versus concentration.
Acceptance: The coefficient of determination (
R2
) must be
≥0.999
. The y-intercept should be
≤2.0%
of the 100% response.
Step 3: Accuracy (Recovery)
Purpose: To ensure the method measures the exact true value of the analyte.
Procedure:
Prepare a synthetic placebo matrix (if applicable) or use diluent.
Spike the API reference standard into the matrix at three levels: 50%, 100%, and 150% of the nominal concentration.
Prepare three independent replicates at each level (9 determinations total).
Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.
Purpose: To verify the method's consistency under normal operating conditions.
Procedure:
Repeatability: A single analyst prepares 6 independent sample solutions at the 100% concentration level and injects them on the same day, using the same column and instrument.
Intermediate Precision: A second analyst, on a different day, using a different HPLC system, prepares and injects 6 new independent samples.
Acceptance: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be
≤2.0%
for both individual and combined datasets.
Step 5: Robustness
Purpose: To evaluate method reliability against deliberate, minor variations in method parameters.
Procedure:
Alter the flow rate by
±0.1
mL/min (0.9 and 1.1 mL/min).
Alter the column temperature by
±5
°C (25°C and 35°C).
Alter the mobile phase organic composition by
±2%
absolute.
Acceptance: System suitability criteria (
Tf≤1.5
,
N≥5000
) must be met under all perturbed conditions, and the API peak must remain baseline resolved from known impurities.
Validation Results Summary
The experimental execution of the optimized Phenyl-Hexyl method yields the following validation data, confirming full compliance with regulatory expectations.
Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at API
tR
; Peak Purity pass
Peak Purity Angle < Threshold; Min
Rs=3.8
Pass
Linearity
R2≥0.999
(25% to 150% range)
R2=0.9998
; y-intercept = 0.4%
Pass
Accuracy
98.0% - 102.0% mean recovery
99.4% - 100.6% across all levels
Pass
Repeatability
%RSD
≤2.0%
(n=6)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤2.0%
(n=12, 2 analysts)
%RSD = 0.82%
Pass
Robustness
System suitability met under all conditions
Tf<1.2
,
N>10,000
(All conditions)
Pass
Conclusion
Standard C18 methodologies are fundamentally ill-equipped to handle the zwitterionic polarity and oxidative instability of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage
π−π
interactions to achieve superior retention and baseline resolution from critical degradants. When coupled with the rigorous, self-validating framework of ICH Q2(R2), this optimized method ensures absolute data integrity, supporting confident decision-making in drug development and quality control.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency, 2023.
International Council for Harmonisation (ICH). "ICH Q1B Photostability Testing of New Drug Substances and Products." European Medicines Agency, 1996.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." Wiley-Interscience, 1997.
Comparative
A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Introduction: The Enduring Importance of the Piperidine Scaffold in Modern Drug Discovery To researchers, scientists, and drug development professionals, the piperidine ring is a familiar and indispensable scaffold. As o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Importance of the Piperidine Scaffold in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the piperidine ring is a familiar and indispensable scaffold. As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, its rigid, chair-like conformation provides a reliable three-dimensional framework to orient functional groups for optimal interaction with biological targets.[1] This structural predictability, combined with its favorable physicochemical properties, has cemented the piperidine motif as a cornerstone in the synthesis of therapeutics targeting a vast range of conditions, from neurological disorders to infectious diseases.[2][3]
The true power of the piperidine scaffold, however, lies in its capacity for diverse functionalization. The choice of substituent on the piperidine nitrogen (N1) and at other positions dictates not only the molecule's biological activity but also its synthetic utility, metabolic stability, and overall "drug-like" properties.[4] This guide provides an in-depth, objective comparison of a unique and highly functionalized building block, 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid , against more conventional piperidine cores. We will explore how its distinct structural features—a reactive aldehyde and a furan ring—offer unique synthetic opportunities and potential bioisosteric advantages when compared to commonly used alternatives like N-Boc- and N-benzyl-protected piperidine-4-carboxylic acids.
This analysis is grounded in experimental data and established chemical principles to provide a clear, authoritative perspective for medicinal chemists aiming to make strategic choices in scaffold selection and lead optimization.
Featured Building Block: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
This building block integrates three key structural motifs: the piperidine-4-carboxylic acid core, a furan ring, and a formyl (aldehyde) group. This combination imparts a unique set of properties and a versatile reactivity profile that distinguishes it from simpler piperidine scaffolds.
Structural & Functional Analysis:
Piperidine-4-carboxylic acid Core: Provides the fundamental saturated heterocyclic scaffold with a carboxylic acid handle. This acid group is a key vector for derivatization, most commonly through amide bond formation, a staple reaction in medicinal chemistry.[5]
Furan Ring: The furan moiety acts as a bioisosteric replacement for a phenyl ring, offering modified electronic and steric properties.[6] Its electron-rich nature can influence binding interactions, while its distinct geometry can provide novel intellectual property space. However, the metabolic stability of the furan ring is a critical consideration, as it can be susceptible to oxidative metabolism, potentially leading to toxic reactive metabolites like dialdehydes.[6]
Formyl Group (-CHO): The aldehyde is a powerful and versatile functional group. It serves as a synthetic linchpin for a variety of C-C and C-N bond-forming reactions, allowing for late-stage diversification of a molecular scaffold. Its presence offers a reactive handle orthogonal to the carboxylic acid, enabling sequential and selective chemical modifications.
Comparative Piperidine Building Blocks
For the purpose of this guide, we will compare our featured compound with two widely used and commercially available piperidine building blocks that represent different strategic approaches in medicinal chemistry.
N-Boc-piperidine-4-carboxylic acid: This is arguably the most common protected piperidine building block. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions but readily removed under acidic conditions (e.g., with trifluoroacetic acid).[7][8] Its primary role is to enable selective reaction at the C4-carboxylic acid (e.g., amide coupling) before revealing the N1 position for subsequent functionalization.[2]
N-Benzyl-piperidine-4-carboxylic acid: This building block features a stable benzyl group on the nitrogen. The benzyl group is often incorporated as a structural element of the final molecule or can be removed under more forcing hydrogenolysis conditions. It serves as a simple, lipophilic N-substituent that lacks the orthogonal reactivity of the formylfuran group or the facile removal of the Boc group.[9]
Physicochemical Property Comparison
The selection of a building block is often guided by its fundamental physicochemical properties, which influence solubility, permeability, and ultimately, the pharmacokinetic profile of the final drug candidate. Due to the lack of direct experimental data for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, we provide predicted values alongside experimental data for its precursors and the comparator molecules.
Acidity (pKa): The electron-withdrawing nature of the furan ring and the formyl group is expected to make the carboxylic acid of the featured compound significantly more acidic (lower pKa) than the N-Boc or N-benzyl analogues. The pKa of the related 5-formyl-2-furoic acid is around 2.57, indicating a strong acidic character.[11][12] This increased acidity can influence ionization at physiological pH and binding interactions.
Basicity (pKa): The basicity of the piperidine nitrogen in the featured compound is likely slightly reduced compared to a simple N-alkyl piperidine due to the electron-withdrawing effect of the furan ring system.[15] This can impact its binding to targets and its pharmacokinetic properties.
Lipophilicity (LogP): While a direct comparison is difficult without experimental data, the presence of the polar furan ring and aldehyde group may lead to a different lipophilicity profile compared to the greasy Boc group or the aromatic benzyl group.
Comparative Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its synthetic performance. Here, we compare the utility of our featured compound against the alternatives in common, high-value reactions.
Amide Bond Formation
This is the most common reaction involving the carboxylic acid moiety. The goal is to form a stable amide link with a diverse range of amine coupling partners.
Workflow: Amide Coupling
Caption: Generalized workflow for amide bond formation.
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: The primary consideration is the stability of the aldehyde group to the coupling conditions. Standard reagents like HATU or EDC/Oxyma with a non-nucleophilic base like DIPEA are generally compatible.[6] The aldehyde remains intact for subsequent reactions.
N-Boc-piperidine-4-carboxylic acid: This is the ideal substrate for amide coupling. The Boc group is highly stable to all common coupling reagents, ensuring that the reaction proceeds cleanly at the carboxylic acid.[16]
N-Benzyl-piperidine-4-carboxylic acid: Similar to the N-Boc analogue, the N-benzyl group is stable, allowing for straightforward amide coupling.[17]
Comparative Advantage: The featured compound's advantage is not in the amide coupling itself, but in the orthogonality it offers. One can perform the amide coupling and then utilize the aldehyde for a completely different transformation, a strategy not possible with the other two building blocks in a single step.
Reductive Amination
This reaction is a key advantage of the featured building block, leveraging its unique formyl group.
Workflow: Reductive Amination
Caption: Generalized workflow for reductive amination.
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: This molecule is perfectly suited for reductive amination. The aldehyde can react with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[18][19] This allows for the introduction of a vast array of substituents, building molecular complexity rapidly. The carboxylic acid group is generally stable to these conditions.
N-Boc- & N-Benzyl-piperidine-4-carboxylic acid: These molecules cannot participate in reductive amination as they lack the required aldehyde functionality.
Comparative Advantage: This is the standout feature of the formylfuran-containing building block. It provides a direct and efficient route to introduce diverse amine functionalities, a critical step in building libraries for SAR (Structure-Activity Relationship) studies.
Knoevenagel Condensation & Related C-C Bond Formations
The aldehyde group also enables classic carbon-carbon bond-forming reactions.
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: The formyl group can readily undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine.[20][21] This reaction extends the carbon chain, creating a conjugated system that can be a valuable pharmacophore. Other reactions like Wittig or Horner-Wadsworth-Emmons olefinations are also possible.
N-Boc- & N-Benzyl-piperidine-4-carboxylic acid: These compounds are unreactive in these transformations.
Comparative Advantage: The featured building block provides access to a unique chemical space characterized by α,β-unsaturated systems conjugated to the furan ring, which is unachievable with the simpler comparators.
Strategic Applications & Experimental Protocols
The choice of building block is dictated by the overall synthetic strategy and the desired properties of the final compound.
Strategy 1: Late-Stage Diversification via Reductive Amination
This strategy is uniquely enabled by 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid . It allows for the synthesis of a core structure via amide coupling, followed by the creation of a library of analogues by reacting the aldehyde with various amines.
Experimental Protocol: Synthesis of a Diversified Amide Library
Step A: Amide Coupling.
To a solution of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 10 minutes.
Add the desired primary amine (e.g., benzylamine, 1.1 eq).
Stir at room temperature for 4 hours, or until reaction completion is confirmed by LC-MS.
Perform a standard aqueous workup and purify by flash chromatography to yield the core amide intermediate.
Step B: Parallel Reductive Amination.
In an array of reaction vials, dissolve the core amide intermediate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).
To each vial, add a different secondary amine (e.g., morpholine, piperazine, etc., 1.2 eq).
Stir the solutions for 30 minutes at room temperature.
Add sodium triacetoxyborohydride (1.5 eq) to each vial.
Stir at room temperature for 12 hours.
Quench the reactions with saturated aqueous NaHCO₃ solution and extract with DCM.
Concentrate the organic layers and purify the resulting library of final compounds using preparative HPLC.
Strategy 2: Sequential Derivatization of N and C termini
This is the classic use case for N-Boc-piperidine-4-carboxylic acid .
Couple N-Boc-piperidine-4-carboxylic acid (1.0 eq) with a desired amine (1.1 eq) using a standard coupling agent like EDC (1.2 eq) and an additive like HOBt (catalytic) in DCM.[9]
Stir overnight at room temperature.
Perform an aqueous workup and purify by chromatography to obtain the N-Boc protected amide.
Step B: Boc Deprotection.
Dissolve the product from Step A in DCM (0.1 M).
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
Monitor deprotection by TLC or LC-MS.
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
Step C: N-Functionalization.
Dissolve the resulting amine salt in a suitable solvent and add a base (e.g., DIPEA).
Add an alkylating agent (e.g., benzyl bromide) or an acylating agent (e.g., acetyl chloride) to introduce the desired group onto the piperidine nitrogen.
Purify the final product.
Discussion: Making the Right Choice
The optimal piperidine building block is entirely dependent on the strategic goals of the synthesis and the desired properties of the target molecule.
Rapid, late-stage library generation is a priority. The reactive aldehyde is unmatched for creating diverse analogues from a common intermediate.
The synthetic plan requires an orthogonal reactive handle in addition to the carboxylic acid.
A furan bioisostere for a phenyl ring is desired to explore new SAR or intellectual property space.
The synthetic route can accommodate potential challenges related to the metabolic stability of the furan ring. Increased metabolic lability is a known risk for furan-containing compounds.[15][22]
Choose N-Boc-piperidine-4-carboxylic acid when:
The primary goal is robust, sequential synthesis where the piperidine nitrogen needs to be revealed for a later step.
High chemical stability during the initial coupling steps is paramount.
A wide variety of commercially available derivatives of the amine coupling partner are to be explored first.
The N-benzyl group is a permanent feature of the target molecule, contributing to its desired lipophilicity or binding interactions.
A simple, stable, and relatively inexpensive N-substituted piperidine is required.
The harsh conditions required for de-benzylation (e.g., catalytic hydrogenation) are compatible with the rest of the molecule.
Logical Relationship of Building Block Selection
Caption: Decision workflow for selecting a piperidine building block.
Conclusion
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a highly versatile and functionalized building block that offers significant advantages for specific applications in drug discovery, particularly for rapid library synthesis and late-stage diversification. Its unique combination of a reactive aldehyde and a furan bioisostere provides synthetic handles and structural motifs not available with more conventional building blocks like N-Boc- or N-benzyl-piperidine-4-carboxylic acid.
While considerations regarding the metabolic stability of the furan ring are necessary, the strategic benefits of its orthogonal reactivity make it a powerful tool for medicinal chemists. By understanding the comparative strengths and weaknesses outlined in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the design and synthesis of novel, efficacious therapeutic agents.
References
Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.
Benchchem. (n.d.). Optimizing amide bond formation for piperidine carboxylic acids.
Gunda, G. T. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
LookChem. (n.d.). Cas 13529-17-4,5-FORMYL-2-FURANCARBOXYLIC ACID.
Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).
Al-Abed, Y. et al. (2024).
PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
The Analytical Challenge: Causality in Heterocycle Combustion
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with proving the bulk purity of complex heterocyclic compounds. Furan-piperidine derivatives—ubiquitous motifs in modern med...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with proving the bulk purity of complex heterocyclic compounds. Furan-piperidine derivatives—ubiquitous motifs in modern medicinal chemistry and drug development—present a unique challenge for elemental analysis (EA).
To meet the stringent publication requirements of major chemical journals, empirical data for carbon, hydrogen, and nitrogen (CHN) must fall within a strict tolerance of theoretical values. This guide objectively compares the calibration standards and methodologies required to achieve highly accurate, reproducible CHNS/O data for furan-piperidine compounds.
Elemental analysis relies on the quantitative conversion of organic matter into simple gases (
CO2
,
H2O
,
NOx
,
SO2
) under high-temperature, oxygen-rich conditions. However, furan-piperidine compounds resist standard combustion protocols due to two mechanistic factors:
Refractory Nitride Formation: The saturated nitrogen heterocycle (piperidine) contains highly stable C-N bonds. If the combustion temperature or oxygen dosing is insufficient, intermediate nitrogen-containing radicals can form, leading to incomplete oxidation and the formation of refractory nitrides[1]. This systematically underestimates the nitrogen mass fraction.
Kinetic Mismatch: Typical EA calibration relies on highly combustible standards. If the standard combusts rapidly but the furan-piperidine analyte combusts slowly, the resulting gas elution peaks will exhibit tailing, causing integration errors at the Thermal Conductivity Detector (TCD).
To overcome these challenges, we must carefully select calibration standards that mimic the thermodynamic profile of the analyte, and employ combustion catalysts to force complete bond cleavage.
Comparison of Primary Elemental Analysis Standards
The selection of a calibration standard is not a mere preference; it is the foundation of analytical accuracy. The standard must match the analyte's C:N ratio and heterocyclic nature as closely as possible.
Table 1: Performance Comparison of EA Standards for N/O-Heterocycles
Calibration Standard
Molecular Formula
Theoretical N%
Heterocyclic?
Optimal Application
Kinetic Limitations
Acetanilide (NIST SRM 141e)
C8H9NO
10.36%
No
Universal CHN baseline
Combusts too readily; may overestimate combustion efficiency for refractory piperidines.
Nicotinamide
C6H6N2O
22.94%
Yes (Pyridine)
N-heterocycles
High N% requires precise micro-weighing to avoid TCD saturation.
BBOT
C26H26N2O2S
6.51%
Yes (Benzoxazole)
Simultaneous CHNS
Lower N% can reduce signal-to-noise ratios when calibrating for high-N analytes.
While2[2] remains the gold standard for general organic compounds, Nicotinamide and BBOT are objectively superior for furan-piperidine derivatives. Because their nitrogen atoms are embedded within stable heterocyclic rings, their delayed combustion kinetics perfectly mirror the behavior of piperidine[3].
Experimental Workflow & Self-Validating Protocol
To ensure that the4[4] yields data capable of passing peer review, the protocol must be a self-validating system. This means the workflow inherently proves its own accuracy and halts if instrument drift occurs.
Step-by-Step Methodology
Primary Calibration: Calibrate the elemental analyzer (e.g., Thermo Scientific FlashSmart) using 2–3 mg of Nicotinamide via the K-factor method to establish the baseline for heterocyclic nitrogen[3].
Catalyst-Assisted Sample Preparation: Weigh 2.000–3.000 mg of the furan-piperidine analyte into a tin capsule. Crucial Step: Add ~1.0 mg of Vanadium Pentoxide (
V2O5
) directly into the capsule.
V2O5
acts as a thermodynamic flux and oxygen donor, lowering the activation energy required to shatter the piperidine ring.
Dynamic Flash Combustion: Drop the capsule into the quartz combustion reactor (1000°C) alongside a dynamic pulse of high-purity
O2
. The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), converting the sample into
CO2
,
H2O
, and
NOx
.
Quantitative Reduction: Sweep the combustion gases via helium carrier gas through a pure copper reduction column heated to 650°C. This step quantitatively reduces all
NOx
species to
N2
gas[5].
Separation and Detection: Separate the gases through a GC column and quantify them using a Thermal Conductivity Detector (TCD).
The Self-Validating Loop (Secondary Verification): Every 10 sample runs, inject a known mass of Acetanilide as an "unknown" sample. If the TCD output for this secondary standard deviates by >0.15% from its theoretical values, the system automatically flags the batch and triggers a recalibration. This guarantees that hidden detector drift never compromises the sample data.
The ultimate goal of this analysis is to satisfy the 6[6], which dictate that found values for C, H, and N must be within
±0.4%
of the calculated values to confirm >95% bulk sample purity[7].
Below is comparative experimental data for a representative furan-piperidine derivative (e.g., 4-(Furan-2-yl)piperidine,
C9H13NO
), demonstrating the objective superiority of kinetically matched standards and
V2O5
catalysis.
Table 2: EA Performance on 4-(Furan-2-yl)piperidine (Theoretical: C 71.49%, H 8.67%, N 9.26%)
Calibration Method & Conditions
Found C%
Found H%
Found N%
Δ
N%
ACS Pass/Fail
Acetanilide Calibration (No Catalyst)
71.15%
8.65%
8.71%
-0.55%
FAIL (>0.4% error)
Acetanilide Calibration +
V2O5
71.30%
8.66%
8.95%
-0.31%
PASS (Borderline)
Nicotinamide Calibration +
V2O5
71.45%
8.68%
9.20%
-0.06%
PASS (Optimal)
Data Interpretation: Calibrating with Acetanilide without a combustion catalyst fails the ACS threshold because the instrument underestimates the nitrogen content trapped in the refractory piperidine ring. By switching to Nicotinamide (which matches the heterocycle kinetics) and adding
V2O5
(which forces complete oxidation), the
Δ
N% drops to a highly accurate -0.06%.
Conclusion
For drug development professionals synthesizing furan-piperidine compounds, standard CHN protocols are insufficient. Achieving reliable, publication-quality elemental analysis requires abandoning Acetanilide in favor of heterocyclic standards like Nicotinamide or BBOT, mandating the use of
V2O5
combustion fluxes, and implementing a self-validating secondary standard loop to monitor TCD drift.
References
An International Study Evaluating Elemental Analysis | ACS Central Science
Source: American Chemical Society (acs.org)
URL:[Link]
Certificate of Analysis - National Institute of Standards and Technology (NIST SRM 141e)
Source: National Institute of Standards and Technology (nist.gov)
URL:[Link]
CHNS Elemental Analysers
Source: Royal Society of Chemistry (rsc.org)
URL:[Link]
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion
Source: National Institutes of Health (nih.gov)
URL:[Link]
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique
Source: National Institutes of Health (nih.gov)
URL:[Link]
Publish Comparison Guide: X-Ray Crystallographic Profiling of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary In modern Structure-Based Drug Design (SBDD), the selection of rigid, vector-predictab...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.
Executive Summary
In modern Structure-Based Drug Design (SBDD), the selection of rigid, vector-predictable building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS 1181260-24-1) [1] has emerged as a highly versatile bifunctional fragment. Featuring a reactive formyl group for reductive aminations and a carboxylic acid for amide couplings, this scaffold provides a distinct geometric vector compared to traditional flat aromatic linkers.
This guide objectively compares the crystallographic and conformational properties of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid against its synthetic precursors and structural analogs, providing actionable experimental protocols for co-crystallization and structural validation.
To fully leverage a building block in SBDD, one must understand its preferred 3D conformation in the solid state. X-ray crystallographic data of piperidine-furan systems reveals several critical structural determinants:
The Piperidine Chair Conformation
Unlike flexible aliphatic chains, the piperidine ring acts as a rigid spatial director. Crystallographic studies on related piperidine-4-carboxylic acid derivatives demonstrate that the ring universally adopts a highly stable chair conformation [2]. Puckering parameters (calculated via the Cremer & Pople method) typically show an amplitude (
Q
) of ~0.55–0.57 Å and a
θ
value near 179°, indicating minimal distortion from the ideal chair geometry[3]. This rigidity ensures that the carboxylic acid vector remains predictable when the fragment is bound within a protein pocket.
Furan-Piperidine Conjugation (
C−N
Bond Character)
The linkage between the furan ring and the piperidine nitrogen is not a simple, freely rotating single bond. The electron-withdrawing nature of the 5-formyl group pulls electron density from the piperidine nitrogen's lone pair across the furan
π
-system. This imparts partial double-bond character to the
Cfuran−Npiperidine
bond[4]. Consequently, the dihedral angle between the furan plane and the piperidine nitrogen is restricted, forcing a more planar alignment than would be observed in a non-conjugated system. This restricted rotation significantly lowers the entropic penalty upon target binding.
Supramolecular Assembly & Hydrogen Bonding
In the crystal lattice, the carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. Similar to its Boc-protected precursor, 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid forms robust intermolecular
O−H⋯O
hydrogen bonds. These interactions typically drive the formation of dimeric motifs or infinite two-dimensional molecular sheets parallel to the crystal planes[2].
Objective Comparison: Structural Alternatives
When designing a linker or fragment library, scientists must choose between various heterocycles. Table 1 compares 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid with two common alternatives, highlighting how atomic-level substitutions alter crystallographic behavior.
Table 1: Crystallographic Comparison of Piperidine-4-Carboxylic Acid Derivatives
Insight: The furan derivative offers a superior balance of rigidity and hydrophilicity compared to the thiophene analog, making it less prone to non-specific hydrophobic aggregation in biochemical assays.
To validate the absolute stereochemistry and conformation of synthesized derivatives, high-resolution X-ray crystallography is required. The following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.
Step 1: Crystal Growth via Vapor Diffusion
Causality: Rapid precipitation breaches the supersaturation limit too quickly, yielding amorphous powders. Vapor diffusion slowly lowers solubility, controlling the nucleation rate to produce highly ordered single crystals.
Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (solvent) in a 2 mL inner vial.
Place the inner vial inside a 10 mL outer vial containing 3 mL of Hexane (antisolvent).
Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 4–7 days.
Validation Check: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation confirms a single-crystal domain, ruling out twinned or microcrystalline aggregates.
Step 2: Data Collection & Cryocooling
Causality: Collecting data at room temperature introduces thermal noise (atomic vibration), which smears electron density maps. Cryocooling to 100 K minimizes these vibrations, allowing for precise resolution of hydrogen atoms and bond lengths.
Select a crystal (approx.
0.3×0.2×0.2
mm) and mount it on a glass fiber using a cryoprotectant oil (e.g., Paratone-N).
Transfer the crystal immediately into the 100 K nitrogen cold stream of the diffractometer.
Collect diffraction data using Mo K
α
radiation (
λ=0.71073
Å) equipped with a CCD area detector.
Step 3: Structure Solution and Refinement
Process the raw frames to integrate intensities and apply multi-scan absorption corrections.
Solve the phase problem using Direct Methods (e.g., SHELXT).
Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Validation Check: Ensure the final
R1
value is
<0.05
and the goodness-of-fit (S) is near 1.0. Verify that the furan-piperidine dihedral angle aligns with the expected conjugated planarity.
SBDD Integration Workflow
The following diagram illustrates how the crystallographic data of this fragment is integrated into a broader Structure-Based Drug Design pipeline.
Workflow for integrating furan-piperidine fragments into Structure-Based Drug Design (SBDD).
Conclusion
1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a structurally rigid, highly predictable building block. Its crystallographic profile—characterized by a stable piperidine chair, a conjugated (and thus restricted) furan-piperidine linkage, and strong hydrogen-bonding capabilities—makes it a superior alternative to flexible aliphatic chains or highly lipophilic thiophene analogs in the pursuit of high-affinity target binding.
Vaidya, V. P., et al. (2013). "Synthesis and Structural Studies of 1-[(8-Nitronaphtho[2,1-b]furan-2-yl) carbonyl] piperidine." European Scientific Journal, 9(33).[Link]
A Comparative Guide to the Chromatographic Separation of Impurities in 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid
Abstract The robust separation and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(5-Formylfuran-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The robust separation and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents a significant analytical challenge due to its multifunctional, polar nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, alongside a polar formyl-furan moiety. This guide provides an in-depth, data-driven comparison of various chromatographic techniques for the impurity profiling of this compound. We will explore the limitations of traditional Reversed-Phase Liquid Chromatography (RPLC) and demonstrate the superior performance of Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) for retaining and resolving this polar analyte and its potential impurities. All methodologies are presented with detailed experimental protocols, and their performance is objectively evaluated based on key chromatographic parameters, in alignment with the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2]
The Analytical Challenge: Molecular Structure and Impurity Profile
The chromatographic behavior of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is dictated by its complex chemical structure. The presence of both an ionizable acid (pKa ~4-5) and a base (pKa ~8-9) means the molecule's net charge and polarity are highly dependent on the mobile phase pH. Furthermore, its high polarity makes it poorly retained on conventional non-polar stationary phases used in RPLC.[3][4]
An effective separation method must be able to resolve the parent compound from a range of potential process-related impurities and degradation products. Based on a hypothetical synthetic route, we can anticipate several critical impurities:
Impurity A (Starting Material): Piperidine-4-carboxylic acid.
Impurity B (Starting Material): 5-Formylfuran-2-carbaldehyde (if synthesis involves reductive amination).
Impurity C (Over-oxidation): 1-(5-Carboxyfuran-2-yl)piperidine-4-carboxylic acid.
Impurity D (Degradant): Potential products from hydrolysis or decarboxylation.
Analytical Reference Standards for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently navigate the analytical complexities of multi-functional heterocyclic building blocks. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) [1][2] is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently navigate the analytical complexities of multi-functional heterocyclic building blocks. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) [1][2] is a prime example of a compound that demands rigorous analytical oversight. Its unique structural dichotomy—an electron-rich, oxidation-prone formylfuran coupled with a zwitterionic piperidine-4-carboxylic acid—makes it highly valuable for synthesizing DNA-encoded chemical libraries (DELs)[3] and tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[4].
However, this same reactivity makes establishing and validating a robust reference standard a significant analytical challenge. This guide objectively compares the performance and reliability of different reference standard tiers for this compound and provides self-validating experimental protocols to ensure absolute data integrity in your drug discovery workflows.
The Analytical Challenge: Degradation Pathways
The furan ring is an inherently electron-rich structure, making the attached formyl group highly susceptible to oxidative degradation[5]. In the presence of atmospheric oxygen, moisture, or trace metals, the aldehyde (-CHO) rapidly oxidizes to a carboxylic acid (-COOH), forming 1-(5-carboxyfuran-2-yl)piperidine-4-carboxylic acid[6].
If a reference standard is compromised by this degradant, UV-based quantification will be fundamentally skewed due to the altered chromophore. This necessitates rigorous chromatographic separation and orthogonal validation via quantitative NMR (qNMR).
Fig 1: Primary oxidative degradation pathway of the formylfuran moiety.
Comparative Matrix: Selecting the Right Reference Standard Tier
When sourcing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid for quantitative analysis, scientists must choose between three primary tiers of reference standards. Relying solely on vendor-provided relative HPLC purity can lead to catastrophic assay failure if the standard contains invisible inorganic salts or non-UV-absorbing impurities.
Table 1: Performance Comparison of Reference Standard Tiers
Moderate / Readily available (e.g., AK Scientific)
Tier 3: In-House Working
>95.0%
HPLC-UV
Process optimization, orienting experiments
Low / Synthesized internally, requires validation
Self-Validating Experimental Protocols
To elevate a Tier 2 commercial material or a Tier 3 in-house batch to a reliable working standard, you must employ an orthogonal analytical workflow.
Fig 2: Multi-modal analytical workflow for certifying reference standards.
HPLC-PDA Purity & Degradant Profiling
Expertise & Causality : The zwitterionic nature of the piperidine-4-carboxylic acid moiety causes poor retention and peak tailing at neutral pH. Utilizing 0.1% Trifluoroacetic acid (TFA) forces the protonation of the carboxylic acid (
pKa
~4.0) and ion-pairs with the piperidine nitrogen, ensuring sharp peak shapes on a reversed-phase C18 column[4].
Trustworthiness (Self-Validating System) : Inject a forced-degradation sample (exposed to 1%
H2O2
for 1 hour). The system is only valid if baseline resolution (
Rs≥2.0
) is achieved between the intact formyl peak and the oxidized carboxylic acid degradant.
Step-by-Step Methodology:
Column : Phenomenex C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A : 0.1% TFA in LC-MS grade Water.
Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.
Gradient : 5% B to 95% B over 15 minutes.
Flow Rate : 1.0 mL/min.
Detection : PDA scanning 200–400 nm (Extract at 254 nm and 280 nm to capture the conjugated formylfuran absorbance).
LC-MS (ESI) Impurity Identification
Expertise & Causality : Because the compound can form adducts and fragments easily, Electrospray Ionization (ESI) must be run in both positive and negative modes to capture the full impurity profile.
Trustworthiness (Self-Validating System) : The mass spectrometer must successfully identify the exact mass of the intact compound (
C11H13NO4
, Exact Mass: 223.08) with a mass error of < 5 ppm prior to sample analysis.
Step-by-Step Methodology:
Ionization : ESI Positive / Negative switching.
Target Ions : Monitor for
[M+H]+
at m/z 224.09 and
[M−H]−
at m/z 222.08.
Impurity Tracking : Specifically scan for m/z 240.09 (
[M+H]+
), which corresponds to the oxidized 5-carboxyfuran degradant.
Quantitative NMR (qNMR) for Absolute Mass Fraction
Expertise & Causality : HPLC-UV relative purity is insufficient for a primary reference standard because the UV response factor changes drastically if the formyl group oxidizes[5]. qNMR bypasses chromophore dependence by directly comparing the integration of the unique formyl proton against an internal standard[3].
Trustworthiness (Self-Validating System) : The internal standard must exhibit a
T1
relaxation recovery of >99%. A relaxation delay (
D1
) of 30 seconds must be verified prior to acquisition to ensure quantitative integration without saturation effects.
Step-by-Step Methodology:
Sample Prep : Accurately weigh ~10 mg of the candidate standard and ~5 mg of TraceCERT® Maleic Acid (Internal Standard) using a microbalance.
Solvent : Dissolve completely in 0.6 mL of
DMSO−d6
.
Acquisition :
1H
-NMR at 400 MHz or higher. Set
D1
= 30s, Number of Scans (NS) = 32.
Integration : Integrate the Maleic Acid olefinic protons (
δ
6.26 ppm, 2H) and the target formyl proton (
δ
~9.60 ppm, 1H).
Calculation : Calculate absolute mass fraction using the standard qNMR equation.
Table 2: Summary of Analytical Parameters & Rationales
Parameter
Setting / Value
Scientific Rationale
HPLC Mobile Phase
0.1% TFA in
H2O
/ ACN
Suppresses ionization of the zwitterionic piperidine-carboxylic acid[4].
UV Wavelength
254 nm, 280 nm
280 nm is highly specific to the conjugated formylfuran system.
MS Ionization
ESI Positive & Negative
Captures both
[M+H]+
(224.09) and
[M−H]−
(222.08).
qNMR Target Peak
Formyl proton (
δ
~9.60 ppm)
Distinct, isolated peak free from piperidine/furan multiplet overlap[3].
Conclusion
For highly reactive intermediates like 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, assuming that "Commercial High-Purity" equates to quantitative readiness is a critical error. The propensity for the formylfuran moiety to undergo oxidative degradation demands that researchers implement self-validating, multi-modal workflows. By combining TFA-buffered HPLC-PDA for relative purity and qNMR for absolute mass fraction, laboratories can confidently elevate commercial materials into robust, trustworthy reference standards.
References
AK Scientific, Inc. - 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) - 1
Royal Society of Chemistry - Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - 4
National Institutes of Health (PMC) - Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - 3
Sugar Energy Technology - How does the chemical structure of 5-Hydroxymethylfurfural (HMF) influence its reactivity and stability - 5
DTU Research Database - Aerobic Oxidation of HMF to FDA with 10mm Ruthenium containing Ferrite-Spinel Catalyst - 6
A Comprehensive Guide to the Safe Handling of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
Hazard Analysis: A Structurally-Informed Perspective The potential hazards of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be inferred from its chemical architecture. The molecule incorporates several functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis: A Structurally-Informed Perspective
The potential hazards of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be inferred from its chemical architecture. The molecule incorporates several functional groups, each contributing to its overall toxicological profile.
Furan Moiety : The furan ring is a known hazardous component. Furan and its derivatives can cause irritation to the eyes, skin, and mucous membranes.[1] Inhalation may lead to more severe effects, including pulmonary edema and depression of the central nervous system.[1] The International Agency for Research on Cancer (IARC) classifies furan as a possible human carcinogen (Group 2B), as it can be metabolized in the liver to a toxic reactive intermediate.[2][3]
Piperidine Moiety : Piperidine and its derivatives are recognized for their potential toxicity and corrosivity.[4][5] They can cause severe skin burns and eye damage, and inhalation can be harmful.[6] Many piperidine-based compounds are also flammable.[5]
Carboxylic Acid Group : While often weak acids, carboxylic acids can still be corrosive.[7] They necessitate the use of appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye irritation.[7]
Aldehyde Group : Aldehydes are reactive compounds known to be respiratory irritants and skin sensitizers.[8][9] Some aldehydes are also considered potential carcinogens.[9] Due to their volatility and reactivity, it is recommended that all work with aldehydes be conducted in a well-ventilated chemical fume hood.[8][10]
Given this composite of potential hazards, a cautious and well-planned approach to handling is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield.[9][11][12][13][14]
Protects against splashes of the compound and any solvents used, which could cause serious eye damage due to the piperidine and carboxylic acid moieties. A face shield offers a broader barrier of protection.
Hand Protection
Chemically resistant gloves (e.g., nitrile or butyl rubber).[5][9][11][12][13]
Prevents skin contact, which could lead to irritation or burns from the piperidine, carboxylic acid, and aldehyde groups. Double gloving is recommended for enhanced protection.
Body Protection
A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat.[8][11][12]
Protects against spills and splashes. Given the potential flammability of piperidine derivatives, flame-retardant properties are a prudent precaution.
Respiratory Protection
All handling should be performed in a certified chemical fume hood.[8][10][11][15]
Mitigates the risk of inhaling aerosols or vapors, which could be irritating or toxic due to the furan, piperidine, and aldehyde components.
Step-by-Step Safe Handling Protocol
Adherence to a strict, step-by-step protocol is fundamental to safe handling.
Preparation:
Risk Assessment : Before beginning any work, perform a thorough risk assessment for the planned experiment.
Fume Hood : Ensure that a certified and properly functioning chemical fume hood is available and in use for all manipulations of the compound.[8][10]
PPE : Don all required PPE as outlined in the table above.
Spill Kit : Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.
Handling:
Weighing and Transfer : When weighing the solid compound, do so in the chemical fume hood to prevent the inhalation of any fine particulates. Use a disposable weighing boat.
Dissolving : If dissolving the compound, add the solvent slowly to the compound to avoid splashing.
Reactions : Conduct all reactions within the chemical fume hood. Keep the sash at the lowest practical height.
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong bases, and strong acids, unless they are part of the planned reaction.[16][17]
Post-Handling:
Decontamination : Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.[8][11]
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.[8]
Contain : For small spills, use a non-combustible absorbent material to contain the spill.[11]
Clean-up : Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.[8]
Report : Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.[11]
In Case of Personal Exposure:
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][9]
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Disposal Plan
All waste containing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid must be treated as hazardous waste.
Solid Waste : Contaminated materials such as gloves, absorbent pads, and weighing boats should be placed in a designated solid hazardous waste container.[11]
Liquid Waste : Solutions containing the compound and any rinsate from cleaning glassware should be collected in a labeled hazardous liquid waste container.[11]
Empty Containers : "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines.[11]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate personal protective equipment when handling 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.